molecular formula C9H8FIO2 B3043182 Ethyl 2-fluoro-5-iodobenzoate CAS No. 773136-66-6

Ethyl 2-fluoro-5-iodobenzoate

Número de catálogo: B3043182
Número CAS: 773136-66-6
Peso molecular: 294.06 g/mol
Clave InChI: GHRYAGFJSZGCAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-fluoro-5-iodobenzoate (CAS 773136-66-6) is a benzoate ester derivative valued in organic and medicinal chemistry as a versatile synthetic intermediate. Its molecular structure, which incorporates both fluorine and iodine atoms on the aromatic ring, makes it a valuable building block for constructing more complex molecules, particularly in pharmaceutical research and development . Compounds with this specific halogenated pattern are of significant interest in the field of radiopharmaceuticals. The presence of the iodine atom offers a potential site for radiolabeling or for further functionalization via metal-catalyzed cross-coupling reactions, such as the Miyaura borylation, to create advanced precursors . Similarly, the fluorine atom is a key feature in the design of target molecules for positron emission tomography (PET) imaging. As such, this chemical serves as a critical starting material in the radiosynthesis of novel PET ligands aimed at probing enzyme functions and disease mechanisms . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, following all applicable safety guidelines. The recommended storage condition is in a dark place, sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYAGFJSZGCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998559
Record name Ethyl 2-fluoro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-66-6
Record name Ethyl 2-fluoro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Ethyl 2-fluoro-5-iodobenzoate, a key building block in medicinal chemistry. The strategic placement of the fluorine and iodine atoms makes this compound a versatile intermediate for introducing these halogens into complex molecular scaffolds, which is of significant interest in the development of novel therapeutics and agrochemicals.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a reactive handle for cross-coupling reactions.[1][3]

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from a commercially available precursor, 2-fluoro-5-aminobenzoic acid. This pathway involves:

  • Diazotization and Iodination (Sandmeyer-type Reaction): Conversion of the aromatic amine to a diazonium salt, which is subsequently displaced by iodide.

  • Esterification (Fischer-Speier Esterification): Acid-catalyzed reaction of the resulting carboxylic acid with ethanol to yield the final ester product.

This approach is selected for its reliability, scalability, and reliance on well-established, high-yielding transformations in organic chemistry.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Fluoro-5-iodobenzoic Acid cluster_1 Step 2: Fischer Esterification A 2-Fluoro-5-aminobenzoic Acid B Diazonium Salt Intermediate A->B  NaNO₂, aq. H₂SO₄  0-5 °C C 2-Fluoro-5-iodobenzoic Acid B->C  KI (aq)  Warm to RT, then heat D 2-Fluoro-5-iodobenzoic Acid E This compound D->E  Ethanol (excess)  cat. H₂SO₄, Reflux Molecule mol  

References

Spectroscopic data of Ethyl 2-fluoro-5-iodobenzoate (NMR, HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-fluoro-5-iodobenzoate

Introduction

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional substitution pattern offers multiple reaction sites for further chemical modification. Accurate and comprehensive analytical characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability of subsequent research and development efforts.

This technical guide provides an in-depth exploration of the essential spectroscopic techniques for the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, this document moves beyond mere data reporting to explain the causality behind methodological choices, grounding protocols in established scientific principles to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of the molecule's atomic connectivity and electronic environment.

Foundational Principles and Strategic Choices

The selection of nuclei for analysis is a critical first step. While ¹H and ¹³C are standard, the presence of fluorine makes ¹⁹F NMR an invaluable tool due to its high sensitivity and wide chemical shift range.[3][4]

Conversely, direct analysis of the iodine atom via ¹²⁷I NMR is not pursued. Iodine-127 is a quadrupolar nucleus (spin > ½), which possesses a non-spherical distribution of charge.[5] This property leads to very rapid nuclear relaxation, resulting in extremely broad resonance signals that are often undetectable on standard high-resolution NMR spectrometers.[5][6] Therefore, the most effective strategy is to observe the influence of the iodine substituent on the more readily observable ¹H and ¹³C nuclei.

Workflow for NMR Data Acquisition

The process from sample preparation to final analysis follows a systematic workflow designed to ensure data quality and integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Weigh Sample (10-20 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Prep->Dissolve Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Shim Shimming & Tuning Transfer->Shim Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing (TMS/CFCl3) Phase->Reference Integration Integration Reference->Integration Coupling Coupling Constant Analysis Integration->Coupling Assignment Peak Assignment Coupling->Assignment

Caption: Workflow for NMR spectroscopic analysis.

Detailed Experimental Protocol for NMR

This protocol is designed for standard high-resolution NMR spectrometers.

1. Sample Preparation:

  • Accurately weigh 15-20 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm is easily identified.[7]
  • Transfer the clear solution into a 5 mm NMR tube.

2. Instrument Setup & Calibration:

  • Insert the sample into the NMR spectrometer.
  • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
  • Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei to maximize signal-to-noise.
  • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition:

  • ¹H NMR:
  • Pulse Program: Standard single-pulse experiment.
  • Spectral Width: ~12-15 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
  • Number of Scans (NS): 8-16 scans.
  • ¹³C NMR:
  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
  • Spectral Width: ~220-240 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (D1): 2 seconds.
  • Number of Scans (NS): 128-1024 scans, depending on sample concentration.[8]
  • ¹⁹F NMR:
  • Pulse Program: Standard single-pulse, often with proton decoupling to simplify the spectrum.[4]
  • Spectral Width: ~200 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (D1): 2 seconds.
  • Number of Scans (NS): 16-64 scans. The ¹⁹F nucleus is highly sensitive, requiring fewer scans than ¹³C NMR.[8]

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Perform phase correction and baseline correction.
  • Reference the spectra: ¹H and ¹³C spectra are referenced to the residual solvent peak or internal tetramethylsilane (TMS) at 0 ppm.[7] ¹⁹F spectra are typically referenced to an external or internal standard like CFCl₃ at 0 ppm.[8]

Spectral Interpretation and Predicted Data

The predicted chemical shifts are based on the analysis of structurally similar compounds, such as ethyl 2-fluorobenzoate and ethyl 2-iodobenzoate, and established substituent effects.[9][10]

  • ¹H NMR Spectrum:

    • Ethyl Group: The ethyl ester will present as a quartet around 4.4 ppm (–O–CH₂ –CH₃) and a triplet around 1.4 ppm (–O–CH₂–CH₃ ), each with a coupling constant (³JHH) of ~7.1 Hz.

    • Aromatic Region: The three aromatic protons will appear in the range of 7.0-8.2 ppm.

      • H-3: This proton is ortho to the fluorine and meta to the iodine. It will be a triplet of doublets (td) due to coupling to H-4 (³JHH ≈ 8-9 Hz) and the ortho fluorine (³JHF ≈ 8-9 Hz).

      • H-4: This proton is meta to both the fluorine and the ester group. It will appear as a triplet or multiplet, coupled to H-3 and H-6.

      • H-6: This proton is ortho to the iodine and meta to the fluorine. It will be a doublet of doublets (dd) due to coupling to H-4 (³JHH) and a smaller coupling to the meta fluorine atom (⁴JHF ≈ 4-5 Hz).

  • ¹³C NMR Spectrum:

    • Ethyl Group: The –C H₂ carbon is expected around 62 ppm, and the –C H₃ carbon around 14 ppm.

    • Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear around 163-165 ppm.

    • Aromatic Carbons:

      • C-F (C-2): This carbon will show a large one-bond C-F coupling (¹JCF) of approximately 250-260 Hz and will be the most downfield of the aromatic carbons directly bonded to a halogen, appearing around 160-162 ppm.

      • C-I (C-5): The carbon attached to iodine will be significantly shielded and appear far upfield, typically around 92-95 ppm.[8]

      • The remaining aromatic carbons (C-1, C-3, C-4, C-6) will appear between 115-142 ppm, with observable two- and three-bond C-F couplings (²JCF, ³JCF) that split their signals into doublets.

  • ¹⁹F NMR Spectrum:

    • A single resonance is expected. For 2-fluoro-iodobenzene derivatives, the chemical shift typically appears in the range of -90 to -110 ppm relative to CFCl₃. The signal will likely be a multiplet due to couplings with H-3 and H-6.

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
–O–CH₂ –CH₃~4.4 ppm (q, J ≈ 7.1 Hz, 2H)~62 ppmN/A
–O–CH₂–CH₃ ~1.4 ppm (t, J ≈ 7.1 Hz, 3H)~14 ppmN/A
C =ON/A~164 ppmN/A
C-1N/A~120 ppm (d, J ≈ 3 Hz)N/A
C-2N/A~161 ppm (d, ¹JCF ≈ 255 Hz)N/A
H-3 / C-3~7.2 ppm (td, ³JHH ≈ 8.5 Hz, ³JHF ≈ 8.5 Hz, 1H)~118 ppm (d, ²JCF ≈ 22 Hz)N/A
H-4 / C-4~7.9 ppm (m, 1H)~141 ppm (d, ³JCF ≈ 8 Hz)N/A
C-5N/A~94 ppmN/A
H-6 / C-6~8.1 ppm (dd, ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 4.5 Hz, 1H)~138 ppm (d, ⁴JCF ≈ 3 Hz)N/A
FluorineN/AN/A~-100 ppm (m)

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is an essential technique for determining the purity of chemical compounds by separating the main component from any impurities. For a moderately polar compound like this compound, reverse-phase HPLC with UV detection is the method of choice.[11]

Core Principles of Reverse-Phase HPLC

In reverse-phase HPLC, the stationary phase (the column) is non-polar (e.g., C18), while the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[11] The compound is separated based on its hydrophobic interactions with the stationary phase; less polar compounds are retained longer on the column. A UV detector is ideal for aromatic compounds, which strongly absorb UV light.

Workflow for HPLC Purity Analysis

The analytical workflow ensures accurate and reproducible purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_detect Detection & Analysis MobilePhase Prepare Mobile Phase (e.g., ACN/H₂O) SamplePrep Prepare Sample Solution (~1 mg/mL in ACN) MobilePhase->SamplePrep Equilibrate Equilibrate System SamplePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Gradient Elution Inject->Separate UV_Detect UV Detection (e.g., 254 nm) Separate->UV_Detect Chromatogram Generate Chromatogram UV_Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate % Purity Integrate->Purity

Caption: Workflow for HPLC purity analysis.

Detailed Experimental Protocol for HPLC

This protocol provides a robust starting point for method development.

1. Instrumentation and Reagents:

  • System: HPLC with a gradient pump, autosampler, column oven, and UV-Vis detector.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Reagents: HPLC-grade acetonitrile (ACN) and purified water (H₂O).

2. Mobile Phase Preparation:

  • Mobile Phase A: Purified Water (H₂O).
  • Mobile Phase B: Acetonitrile (ACN).
  • Degas both mobile phases using sonication or vacuum filtration to prevent air bubbles in the system.

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile.
  • Dilute this stock solution with the initial mobile phase composition (e.g., 50:50 ACN/H₂O) to a final concentration of ~0.1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[11]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
  • Injection Volume: 10 µL.
  • UV Detection: 254 nm, a common wavelength for detecting aromatic compounds.
  • Elution Gradient: A gradient elution is recommended to ensure separation of potential impurities with a wide range of polarities.
  • 0-2 min: 50% B
  • 2-15 min: 50% to 95% B
  • 15-18 min: Hold at 95% B
  • 18-20 min: 95% to 50% B
  • 20-25 min: Re-equilibrate at 50% B

Expected Chromatographic Profile

A successful analysis will yield a chromatogram with a sharp, symmetrical peak for the main product, this compound. Any impurities will appear as separate, smaller peaks. Purity is calculated based on the relative peak area of the main product compared to the total area of all peaks in the chromatogram (Area % method).

Summary of HPLC Method Parameters
Parameter Condition Rationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Standard for separation of moderately non-polar organic molecules.[11]
Mobile Phase A: Water, B: AcetonitrileCommon solvents providing good separation for a wide range of compounds.
Elution Gradient (50% to 95% ACN)Ensures elution of both polar and non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Temperature 30 °CImproves peak shape and ensures retention time reproducibility.
Detection UV at 254 nmAromatic rings have strong absorbance at this wavelength.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring good signal.

Conclusion

The comprehensive characterization of this compound is reliably achieved through a combination of multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and reverse-phase HPLC. NMR provides unequivocal structural confirmation, while HPLC delivers a quantitative assessment of purity. The methodologies and predicted data outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals, ensuring the quality and integrity of this important chemical intermediate in their scientific endeavors.

References

An In-Depth Technical Guide to the Reactivity and Chemical Properties of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold for Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic functionalization of aromatic rings is paramount. Ethyl 2-fluoro-5-iodobenzoate, a trifunctional arene, has emerged as a highly valuable and versatile building block. Its unique arrangement of an activating/directing fluoro group, a readily displaceable iodo group, and an ester moiety offers a rich platform for a diverse array of chemical transformations. This guide, intended for the discerning researcher and process chemist, provides a comprehensive exploration of the reactivity and chemical properties of this compound. We will delve into the nuanced interplay of its functional groups, offering not just procedural details but also the underlying mechanistic rationale that governs its synthetic utility. By understanding the core principles of its reactivity, scientists can unlock its full potential in the design and construction of complex molecular architectures.

The Molecular Architecture: A Strategic Arrangement of Functionality

This compound possesses a carefully orchestrated arrangement of functional groups on a benzene ring, each contributing to its distinct chemical personality.

  • The Iodo Group: Situated at the 5-position, the iodine atom is the primary center of reactivity for cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to palladium(0) catalysts. This high reactivity allows for selective transformations at this position while leaving other parts of the molecule intact.

  • The Fluoro Group: Positioned ortho to the ester, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic influence can modulate the reactivity of the aromatic ring and adjacent functional groups. In the context of palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition at the C-I bond.

  • The Ethyl Ester Group: The ester functionality at the 2-position provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. Its steric bulk, positioned ortho to the fluorine, can also influence the conformational preferences of the molecule and the accessibility of the adjacent C-F bond.

This unique combination of functionalities makes this compound a prime candidate for sequential, site-selective modifications, a highly desirable attribute in multi-step synthetic campaigns.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the esterification of 2-fluoro-5-iodobenzoic acid.

Experimental Protocol: Esterification of 2-fluoro-5-iodobenzoic Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 2-fluoro-5-iodobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-fluoro-5-iodobenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a yellow oil.[1]

Causality Behind Experimental Choices:

  • Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the Fischer esterification towards the product side.

  • Sulfuric Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Aqueous Work-up: The washing steps are crucial to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts, ensuring the purity of the final product.

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the highly reactive carbon-iodine bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3] Due to the high reactivity of the C-I bond, this compound readily participates in this reaction, allowing for the synthesis of a wide range of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[4]

Generalized Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-I This compound Ar'B(OH)2 Arylboronic Acid Ar-Ar' Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂, 1-5 mol%)

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][5][6]

Trustworthiness of the Protocol: This protocol is a well-established and widely used method for Suzuki-Miyaura couplings. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent may require optimization for specific substrates to achieve high yields.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many pharmaceuticals and organic materials.[9]

Generalized Catalytic Cycles of Sonogashira Coupling:

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(CCR)L2 Ar-Pd(II)(CCR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(CCR)L2 Transmetalation Ar-Pd(II)(CCR)L2->Pd(0)L2 Reductive Elimination (Ar-CCR) R-CCH R-CCH Cu-CCR Cu-CCR R-CCH->Cu-CCR Base, Cu(I) Cu-CCR->Ar-Pd(II)(I)L2

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Objective: To synthesize an arylalkyne via Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove the copper catalyst) and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10][11]

Expertise in Action: The amine base in the Sonogashira reaction serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and it can also serve as a ligand for the palladium and copper catalysts. The choice of amine and solvent can significantly impact the reaction rate and yield.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[12][13] This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of aryl amines, which are present in a vast number of pharmaceuticals.[14]

Generalized Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR'R'')]L2 [Ar-Pd(II)(NHR'R'')]L2 Ar-Pd(II)(I)L2->[Ar-Pd(II)(NHR'R'')]L2 Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')]L2->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-I This compound HNR'R'' Amine Ar-NR'R'' Aryl Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine

Objective: To synthesize an aryl amine via Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[1]

Authoritative Grounding: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.

Spectroscopic and Physicochemical Properties

Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physicochemical and spectroscopic data.

PropertyValue
Molecular Formula C₉H₈FIO₂
Molecular Weight 294.06 g/mol
Appearance Yellow oil[1]
CAS Number 773136-66-6
¹H NMR (400 MHz, CDCl₃) δ 8.02 – 7.82 (m, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (t, J = 8.8 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H)[1]
¹³C NMR Predicted values based on analogous structures
IR (KBr, cm⁻¹) Characteristic peaks expected around 1720-1740 (C=O stretch), 1200-1300 (C-O stretch), and in the aromatic region.
Mass Spectrometry (MS) Expected m/z for [M]⁺: 293.9550

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The provided ¹H NMR data is for a closely related isomer, Ethyl-5-fluoro-2-iodobenzoate, and serves as a close approximation. Researchers should obtain and interpret their own analytical data for definitive characterization.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo selective cross-coupling reactions allows for the rapid diversification of molecular scaffolds, a key strategy in lead optimization. The resulting biaryl, arylalkyne, and aryl amine motifs are prevalent in numerous classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and antiviral compounds. The presence of the fluorine atom can also impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity.

Conclusion: A Powerful Tool for the Synthetic Chemist

This compound stands as a testament to the power of strategic molecular design. Its trifunctional nature, combining a highly reactive iodo group with a modulating fluoro substituent and a versatile ester handle, provides a robust platform for the construction of complex and diverse molecular architectures. The palladium-catalyzed cross-coupling reactions discussed herein represent just a fraction of the synthetic possibilities this compound offers. As the demand for novel and sophisticated molecules in medicine and materials science continues to grow, the utility of such well-defined and reactive building blocks will only become more pronounced. This guide serves as a foundational resource for harnessing the full potential of this compound in the pursuit of innovative chemical synthesis.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the precursors and a reliable synthesis route for Ethyl 2-fluoro-5-iodobenzoate, a valuable intermediate in pharmaceutical and materials science research. The narrative emphasizes the rationale behind the synthetic choices, ensuring a deep understanding of the chemical transformations involved.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an ethyl ester group, makes it a versatile building block for the creation of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of a final drug compound, while the iodine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse functionalities. This makes the compound a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.

Retrosynthetic Analysis and Chosen Synthesis Route

A logical retrosynthetic analysis of this compound points to a two-step synthesis commencing from a readily available precursor. The primary disconnection is at the ester linkage, leading back to 2-fluoro-5-iodobenzoic acid. The second key disconnection is the carbon-iodine bond, which can be strategically introduced via a Sandmeyer-type reaction on an appropriate aniline precursor. This leads to 2-amino-5-fluorobenzoic acid as the key starting material.

The chosen forward synthesis route therefore comprises two main stages:

  • Diazotization and Iodination: Conversion of 2-amino-5-fluorobenzoic acid to 2-fluoro-5-iodobenzoic acid via a Sandmeyer-type reaction.

  • Esterification: Conversion of 2-fluoro-5-iodobenzoic acid to this compound through a Fischer esterification.

This route is advantageous due to the relatively low cost and accessibility of the starting materials, as well as the well-established and robust nature of the involved reactions.

Part 1: Synthesis of the Precursor - 2-fluoro-5-iodobenzoic acid

The first part of the synthesis focuses on the introduction of the iodine atom onto the aromatic ring. This is achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of primary arylamines into a wide array of functional groups.

Step 1: Diazotization of 2-amino-5-fluorobenzoic acid

The initial step is the conversion of the amino group of 2-amino-5-fluorobenzoic acid into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.

The acidic conditions protonate the nitrous acid, which then reacts with the primary amine to form an N-nitrosamine. Tautomerization and subsequent loss of water lead to the formation of the highly reactive diazonium ion.

Step 2: Iodination of the Diazonium Salt

The subsequent iodination of the arenediazonium salt is a robust and high-yielding reaction. Unlike the Sandmeyer reactions for introducing chloro or bromo groups, which often require a copper(I) catalyst, the synthesis of aryl iodides can proceed efficiently without a catalyst. The iodide ion (I⁻), typically from potassium iodide (KI), is a sufficiently strong reducing agent to facilitate the decomposition of the diazonium salt.

The mechanism is believed to proceed through a radical pathway. The iodide ion initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts an iodine atom from another iodide ion or iodine molecule to form the final aryl iodide product.

Experimental Protocol: Synthesis of 2-fluoro-5-iodobenzoic acid

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-amino-5-fluorobenzoic acid155.1315.5 g0.1
Concentrated Sulfuric Acid98.0830 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Potassium Iodide (KI)166.0020.0 g0.12
Sodium Thiosulfate (Na₂S₂O₃)158.11q.s.-
Diethyl Ether-200 mL-
Saturated Sodium Bicarbonate-100 mL-
Anhydrous Magnesium Sulfate-q.s.-
Deionized Water-500 mL-
Ice-q.s.-

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.5 g (0.1 mol) of 2-amino-5-fluorobenzoic acid in 100 mL of deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add 30 mL of concentrated sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

    • Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a 1 L beaker, dissolve 20.0 g (0.12 mol) of potassium iodide in 100 mL of deionized water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Heat the mixture to 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Add a saturated solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears.

    • The precipitated solid is collected by vacuum filtration and washed with cold water.

    • The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-fluoro-5-iodobenzoic acid.

    • Dry the purified product in a vacuum oven.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding ethyl ester. This is most commonly and efficiently achieved through Fischer esterification.

Fischer Esterification: Principles and Rationale

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[1]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-fluoro-5-iodobenzoic acid266.0126.6 g0.1
Absolute Ethanol46.07150 mL-
Concentrated Sulfuric Acid98.085 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-50 mL-
Diethyl Ether-200 mL-
Anhydrous Magnesium Sulfate-q.s.-

Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask, dissolve 26.6 g (0.1 mol) of 2-fluoro-5-iodobenzoic acid in 150 mL of absolute ethanol.

    • Carefully add 5 mL of concentrated sulfuric acid to the solution while stirring.

    • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Reaction and Monitoring:

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solution by approximately half using a rotary evaporator.

    • Pour the remaining solution into 200 mL of cold water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash successively with 100 mL of saturated sodium bicarbonate solution (until effervescence ceases) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Precursor 2-amino-5-fluorobenzoic acid Diazonium Arenediazonium Salt (in situ) Precursor->Diazonium Diazotization (NaNO₂, H₂SO₄, 0-5°C) IodoAcid 2-fluoro-5-iodobenzoic acid Diazonium->IodoAcid Iodination (KI) Ester This compound IodoAcid->Ester Fischer Esterification (Ethanol, H₂SO₄, Reflux)

References

An In-Depth Technical Guide to Ethyl 2-fluoro-5-iodobenzoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the deliberate incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design.[1] The unique physicochemical properties imparted by these elements—such as altered lipophilicity, enhanced metabolic stability, and improved target-binding affinity—are invaluable tools for medicinal chemists.[1] Ethyl 2-fluoro-5-iodobenzoate stands as a prime exemplar of a strategically designed building block, offering multiple points for synthetic diversification. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic characterization, and its pivotal role as an intermediate in the synthesis of complex pharmaceutical agents.[2][]

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzene derivative with an ethyl ester functional group. The strategic placement of the fluorine and iodine atoms profoundly influences the molecule's reactivity and electronic properties. The fluorine atom, being highly electronegative, acts as a powerful electron-withdrawing group, which can modulate the pKa of adjacent functionalities and enhance metabolic stability.[4] Conversely, the carbon-iodine bond is relatively weak, rendering the iodine atom an excellent leaving group for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental in the construction of complex molecular architectures.[4]

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 773136-66-6--INVALID-LINK--[5]
Molecular Formula C₉H₈FIO₂--INVALID-LINK--[2]
Molecular Weight 294.06 g/mol --INVALID-LINK--[2]
Appearance White to off-white solid or colorless to light yellow liquidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)General chemical knowledge

Synthesis of this compound: A Methodological Overview

The most common and direct route to this compound is through the esterification of its carboxylic acid precursor, 2-fluoro-5-iodobenzoic acid. This reaction is typically catalyzed by a strong acid in the presence of ethanol.

Visualizing the Synthetic Pathway

Caption: A typical Fischer esterification reaction for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-fluoro-5-iodobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-fluoro-5-iodobenzoic acid in a round-bottom flask, add an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic region will be complex due to the fluorine-proton and proton-proton couplings.

  • Aromatic Protons (3H): Three signals are expected in the aromatic region (approximately δ 7.0-8.5 ppm). The proton ortho to the iodine will likely appear as a doublet, the proton between the fluorine and iodine will be a doublet of doublets, and the proton ortho to the fluorine will also be a doublet of doublets.

  • Ethyl Group (5H): A quartet corresponding to the methylene protons (-OCH2-) is expected around δ 4.4 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH3) will be observed around δ 1.4 ppm, coupled to the methylene protons.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

  • Carbonyl Carbon (C=O): A signal around δ 164-166 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant (1JCF), and other aromatic carbons will show smaller two- and three-bond couplings. The carbon bearing the iodine atom will be significantly shielded.

  • Ethyl Group Carbons (2C): The methylene carbon (-OCH2-) signal is expected around δ 62 ppm, and the methyl carbon (-CH3) signal around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Wavenumber (cm-1)IntensityAssignment
~3000MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720-1740StrongC=O stretch (ester)
~1600, ~1480MediumAromatic C=C stretch
~1250-1300StrongC-O stretch (ester)
~1100-1200StrongC-F stretch
Below 800Medium-StrongC-I stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+•) at m/z 294. Key fragmentation patterns would include the loss of the ethoxy radical (•OCH₂CH₃) to give an acylium ion, and the loss of an ethyl radical (•CH₂CH₃).[6]

Applications in Drug Discovery and Development: A Versatile Synthetic Intermediate

This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).[][7] Its utility stems from the ability to selectively perform chemical transformations at the ester, the carbon-iodine bond, and potentially through nucleophilic aromatic substitution.

Workflow for Application in Lead Optimization

Drug_Discovery_Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Lead Optimization Start This compound Cross_Coupling Suzuki/Sonogashira Coupling at C-I bond Start->Cross_Coupling Introduce Diversity Amide_Formation Hydrolysis to Acid followed by Amide Coupling Start->Amide_Formation Introduce Diversity Library_Synthesis Combinatorial Library Synthesis Cross_Coupling->Library_Synthesis Amide_Formation->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Case Study: The Importance of Halogenated Benzoic Acids in SGLT2 Inhibitors

While a direct blockbuster drug synthesized from this compound is not prominently documented, the closely related analogue, 2-chloro-5-iodobenzoic acid, is a key intermediate in the synthesis of Empagliflozin , a highly successful drug for the treatment of type 2 diabetes.[8][9] This highlights the critical role of such halogenated benzoic acid derivatives in constructing the core scaffolds of modern therapeutics. The synthetic strategies employed for Empagliflozin, which involve transformations of the iodo and chloro substituents, underscore the synthetic versatility that these building blocks offer to medicinal chemists.[1][4]

Conclusion: A Strategically Valuable Tool for Chemical Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By incorporating both a fluorine and an iodine atom onto a versatile benzoic acid scaffold, it provides researchers and drug developers with a powerful tool to accelerate the discovery of new medicines. Its well-defined reactivity and potential for diverse chemical modifications ensure its continued relevance in the synthesis of complex and biologically active molecules. As the demand for novel therapeutics with improved properties continues to grow, the importance of such thoughtfully designed building blocks will undoubtedly increase.

References

Chemical compatibility of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Compatibility of Ethyl 2-fluoro-5-iodobenzoate

Introduction: A Molecule of Strategic Importance

This compound (CAS No: 773136-66-6) is a halogenated aromatic ester of significant interest in modern synthetic chemistry. Its utility, particularly in the realms of pharmaceutical and materials science research, stems from its unique trifunctional architecture. The molecule incorporates an ethyl ester, a fluorine atom, and an iodine atom on a benzene ring. Each of these groups imparts distinct reactivity, making it a versatile building block. This guide provides an in-depth analysis of its chemical compatibility, offering field-proven insights into its behavior with various reagent classes and under diverse reaction conditions. Understanding this compatibility is paramount for leveraging its synthetic potential while avoiding undesirable side reactions.

The strategic placement of the substituents governs the molecule's reactivity. The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy compared to other carbon-halogen bonds.[1] The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring but is generally unreactive under typical cross-coupling conditions. The ethyl ester group, while stable under many conditions, is susceptible to hydrolysis under strong acidic or basic conditions, a critical consideration in reaction design.

Caption: Key functional groups and their general reactivity profile.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is essential for its safe handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 773136-66-6[2]
Molecular Formula C₉H₈FIO₂[3]
Molecular Weight 294.06 g/mol [3]
Appearance Typically a solid (powder/crystals)[4]
Storage Store in a cool, dry place in a tightly sealed container[3][5]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions follows the general trend: I > Br > OTf >> Cl.[6][7] The carbon-iodine bond in the molecule is, therefore, highly susceptible to oxidative addition to a Pd(0) center, which is the crucial first step in many catalytic cycles.[8][9] This selective reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position, leaving the fluoro and ester functionalities intact under appropriately chosen conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[8][10] this compound is an excellent substrate for this transformation.

Mechanism & Compatibility: The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] A base is essential for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[12]

  • Catalyst Compatibility: Standard palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃, often paired with phosphine ligands (e.g., SPhos, XPhos), are highly effective.[13][14]

  • Base Compatibility: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[14] They are strong enough to facilitate transmetalation but generally mild enough to prevent significant hydrolysis of the ethyl ester, especially when reactions are run at moderate temperatures (e.g., 80-100 °C) for controlled durations. Strong aqueous bases like NaOH or KOH should be used with caution as they can readily saponify the ester.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂-I pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)L₂-R pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-R pd2_transmetal->product reagents This compound (Ar-I) reagents->pd2_oxidative boronic R-B(OH)₂ + Base boronic->pd2_transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, and is another highly compatible reaction for this substrate.[15]

Mechanism & Compatibility: This reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI).[15] The palladium catalyst undergoes the familiar oxidative addition, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.[7]

  • Catalyst Compatibility: Palladium complexes like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard, used in conjunction with CuI.[7] Copper-free protocols have also been developed, often requiring specific ligands to facilitate the catalytic cycle.[16][17]

  • Base Compatibility: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[7] The base serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent. These organic bases are fully compatible with the ester functional group.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂-I pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)L₂-C≡CR pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd2_transmetal->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_transmetal alkyne H-C≡CR + Base alkyne->cu_acetylide [CuI]

Caption: Catalytic cycle for the copper-catalyzed Sonogashira coupling.

Compatibility with Other Reagent Classes

While primarily used in cross-coupling, understanding the molecule's compatibility with other common reagents is crucial for multi-step syntheses.

Acids and Bases

The primary point of incompatibility lies with the ethyl ester functionality, which is susceptible to hydrolysis.

  • Strong Bases (e.g., NaOH, KOH, LiOH): These will readily induce saponification (hydrolysis) of the ester to the corresponding carboxylate salt, 2-fluoro-5-iodobenzoic acid. This reaction is typically rapid in aqueous or alcoholic solutions, especially with heating. This can be a desired transformation if the carboxylic acid is the target molecule.[4]

  • Strong Acids (e.g., H₂SO₄, HCl, H₃PO₄): Concentrated strong acids, particularly in the presence of water and heat, will catalyze the hydrolysis of the ester back to the carboxylic acid and ethanol. Anhydrous acidic conditions are generally tolerated.

  • Weak Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): These are generally compatible, especially at room temperature or with moderate heating. Their use as reagents in cross-coupling reactions demonstrates this compatibility.[14]

  • Organolithium Reagents: Highly reactive organolithium reagents (e.g., n-BuLi, s-BuLi) are generally incompatible. They can add to the ester carbonyl or potentially engage in lithium-halogen exchange at the C-I bond.[10]

Reducing and Oxidizing Agents
  • Reducing Agents:

    • Hydride Reagents (e.g., LiAlH₄, DIBAL-H): These powerful reducing agents are incompatible as they will reduce the ethyl ester to the corresponding primary alcohol ( (2-fluoro-5-iodophenyl)methanol ).

    • Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is conditionally compatible. While the aromatic ring is generally stable, the C-I bond can undergo hydrogenolysis (cleavage), reducing it to a C-H bond. This provides a method to remove the iodine if desired post-coupling.

  • Oxidizing Agents: The molecule is generally stable to common oxidizing agents used in organic synthesis (e.g., PCC, KMnO₄ under neutral/basic conditions, m-CPBA). The aromatic ring is deactivated by the electron-withdrawing substituents, making it resistant to oxidation.

Summary of Chemical Compatibility

Reagent ClassCompatibilityKey Considerations & Causality
Palladium Catalysts Excellent The C-I bond is highly reactive towards Pd(0) oxidative addition, initiating cross-coupling.[8][9]
Organoboron Reagents Excellent Stable partners for Suzuki coupling; require base for activation.[12]
Terminal Alkynes Excellent Stable partners for Sonogashira coupling; require base and catalyst for activation.[7]
Weak Inorganic Bases Good Sufficiently basic to promote cross-coupling without causing significant ester hydrolysis at moderate temperatures.[14]
Amine Bases Excellent Fully compatible with the ester; used as acid scavengers and solvents in reactions like Sonogashira coupling.[7]
Strong Aqueous Bases Incompatible Rapidly hydrolyzes the ester to the corresponding carboxylic acid (saponification).[4]
Strong Acids Conditional Can catalyze ester hydrolysis, especially with water and heat. Anhydrous conditions are safer.
Strong Hydride Reductants Incompatible Reduces the ester functional group to a primary alcohol.
Organolithium Reagents Incompatible High reactivity leads to addition to the ester carbonyl or lithium-halogen exchange.[10]

Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation and homo-coupling of the boronic acid.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[18]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with water and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[14]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes the copper-catalyzed coupling of this compound with a terminal alkyne.

Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide co-catalyst (CuI, 1-5 mol%).[7]

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under inert atmosphere, add this compound (1.0 equiv.) followed by a suitable solvent (e.g., THF or DMF). Add the amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv.).[7]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid and can be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.[7]

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.[7]

Conclusion

This compound is a robust and versatile synthetic intermediate whose chemical compatibility is well-defined. Its primary utility lies in palladium-catalyzed cross-coupling reactions, where the C-I bond provides a reliable and reactive handle for constructing complex molecular architectures. The key to its successful application is the careful selection of reaction conditions, particularly the base and temperature, to preserve the integrity of the ethyl ester functionality. By understanding the principles outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic strategies, accelerating the development of novel pharmaceuticals and advanced materials.

References

The Strategic Application of Ethyl 2-fluoro-5-iodobenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Among the vast arsenal of chemical building blocks, Ethyl 2-fluoro-5-iodobenzoate has emerged as a particularly valuable and versatile intermediate. Its unique trifunctional architecture—a reactive aryl iodide, a modulating fluorine atom, and an ester for further manipulation—offers medicinal chemists a powerful tool for the synthesis of complex and highly functionalized therapeutic agents. This guide provides an in-depth exploration of the potential applications of this compound, grounded in field-proven insights and established synthetic protocols. We will delve into the causality behind its use in key transformations and its role in the development of targeted therapies, particularly in oncology.

Core Attributes: The Synergy of Fluorine and Iodine

The utility of this compound stems from the distinct and synergistic properties of its substituents. The iodine atom at the 5-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the facile introduction of a wide range of molecular fragments, from simple alkyl chains to complex heterocyclic systems.

The fluorine atom at the 2-position, ortho to the ester, is not merely a passive spectator. Its high electronegativity can significantly influence the electronic properties of the aromatic ring, impacting reaction rates and regioselectivity.[1] Furthermore, the incorporation of fluorine into a drug candidate can have profound effects on its pharmacological profile. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa.[2] This strategic placement of fluorine is a key tactic in modern medicinal chemistry to fine-tune the "drug-like" properties of a molecule.

The ester functionality provides a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

Key Applications in the Synthesis of Targeted Therapies

The structural motifs accessible from this compound are prevalent in a number of important classes of therapeutic agents, most notably kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that are dysregulated in tumor cells. Many of these inhibitors possess a core heterocyclic structure linked to substituted aryl rings. This compound is an ideal starting material for the synthesis of such compounds.

For example, the 2-fluoro-4-iodophenyl moiety is a key component in the structure of the MEK inhibitor Trametinib .[3] While not a direct synthesis from the title compound, the synthetic strategies employed for Trametinib highlight the importance of the fluoro-iodophenyl building block. The iodine provides a reactive site for coupling, while the fluorine atom can contribute to the overall efficacy and pharmacokinetic profile of the final drug.

Conceptual Synthetic Workflow: Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor core using this compound as a starting material.

G A This compound B Suzuki or Sonogashira Coupling (Introduction of R1) A->B Pd Catalyst, Base R1-B(OH)2 or R1-C≡CH C Hydrolysis of Ester B->C LiOH or NaOH D Amide Coupling (Introduction of R2-NH2) C->D HATU, DIPEA E Kinase Inhibitor Scaffold D->E

Caption: Generalized workflow for kinase inhibitor synthesis.

Building Blocks for PARP Inhibitors

PARP inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. A key intermediate in the synthesis of the approved PARP inhibitor Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[4] While the industrial synthesis of Olaparib may start from a different benzoic acid derivative, the structural similarity highlights the relevance of 2-fluoro-5-substituted benzoic acids in this therapeutic area.[5][6]

This compound can be envisioned as a versatile starting material for the synthesis of novel PARP inhibitor analogues through a series of cross-coupling and functional group interconversion steps.

Table 1: Representative Cross-Coupling Reactions with this compound

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct TypePotential Application
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, K₂CO₃BiarylKinase Inhibitors, various CNS agents
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NArylalkyneLinkers, Heterocycle synthesis
Buchwald-Hartwig Amine/AnilinePd₂(dba)₃, XPhos, NaOtBuArylamineKinase Inhibitors, various scaffolds

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers and are based on established methodologies for similar substrates. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize an ethyl 2-fluoro-5-arylbenzoate derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/water solvent mixture, followed by palladium(II) acetate and SPhos.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L2 C Ar-Pd(II)-I(L2) A->C Ar-I B Oxidative Addition B->C E Ar-Pd(II)-Ar'(L2) C->E Ar'-B(OH)2, Base D Transmetalation D->E E->A Ar-Ar' F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-I G->B H Ar'-B(OH)2 H->D I Base I->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Sonogashira Coupling

Objective: To synthesize an ethyl 2-fluoro-5-(alkynyl)benzoate derivative.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7][8]

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize an ethyl 2-fluoro-5-(arylamino)benzoate derivative.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the aniline derivative.

  • Add anhydrous toluene and seal the vial.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[9][10][11]

Application in Radiolabeling for PET Imaging

The presence of both an iodine and a fluorine substituent on the same aromatic ring makes this compound a highly attractive precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. The stable fluorine atom can be replaced with the positron-emitting isotope ¹⁸F in the final stages of a synthesis. Alternatively, the iodine atom can be a site for radioiodination.[12][13][14]

PET imaging is a powerful, non-invasive technique used in both preclinical research and clinical diagnostics to visualize and quantify biological processes at the molecular level. The development of novel PET tracers is a critical area of research, and building blocks like this compound are enabling technologies in this field. For instance, a radiolabeled version of a drug, such as ¹²⁴I-Trametinib, can be used to study its distribution in the body, assess target engagement, and monitor for the emergence of drug resistance.[15][16]

Diagram: Radiolabeling Strategy

G cluster_0 Route A: 18F Labeling cluster_1 Route B: Radioiodination A This compound B Synthesis of Drug Candidate A->B C Precursor for Radiolabeling B->C Demethylation/ Activation D Nucleophilic [18F]Fluorination C->D [18F]F-, K2.2.2, K2CO3 E [18F]-Labeled PET Tracer D->E F 2-Fluorobenzoic acid derivative G Stannylation or Borylation F->G e.g., (Bu3Sn)2 H Radioiodination G->H [124I]NaI, oxidant I Radioiodinated PET Tracer H->I

Caption: Conceptual strategies for radiolabeling.

Conclusion and Future Outlook

This compound is a prime example of a "smart" building block in medicinal chemistry. Its carefully designed substitution pattern provides chemists with a versatile platform for the efficient synthesis of complex molecules with desirable pharmacological properties. The ability to readily engage in a variety of powerful cross-coupling reactions, coupled with the beneficial effects of the fluorine substituent, makes it a highly valuable tool in the development of targeted therapies, particularly in the fields of oncology and neurodegenerative diseases. Furthermore, its potential as a precursor for radiolabeled PET tracers underscores its importance in advancing our understanding of drug action and disease progression. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl-Alkynes

The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed transformation to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a pillar of modern organic synthesis.[1][2] First reported by Kenkichi Sonogashira in 1975, its power lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]

This guide focuses on a substrate of significant interest in medicinal chemistry: Ethyl 2-fluoro-5-iodobenzoate . This molecule features an electron-deficient aromatic ring due to the presence of both a fluoro and an ester group. The carbon-iodine bond provides a highly reactive site for the crucial oxidative addition step in the catalytic cycle, often allowing for efficient coupling under mild conditions.[3][5] The strategic placement of the fluorine atom and the ester functionality makes the resulting aryl-alkyne products valuable scaffolds for drug discovery and development. These application notes provide a comprehensive technical overview, field-proven protocols, and troubleshooting guidance for the successful Sonogashira coupling of this versatile substrate.

Reaction Principle: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira reaction stems from a synergistic interplay between two interconnected catalytic cycles: one involving palladium and the other, copper.[3][6] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle (The Main Engine):

    • Oxidative Addition: The cycle begins with the active Palladium(0) species, typically stabilized by phosphine ligands, inserting into the carbon-iodine bond of this compound. This forms a square planar Palladium(II) complex. This step is generally fast for aryl iodides.[3][7]

    • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the iodide. This is often the rate-determining step of the overall process.[8][9]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final aryl-alkyne product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3]

  • The Copper Cycle (The Activator):

    • Acetylide Formation: In the presence of an amine base, the copper(I) salt (typically CuI) reacts with the terminal alkyne. The base deprotonates the alkyne, and the resulting acetylide coordinates to the copper, forming a copper(I) acetylide intermediate.[6][9] This species is crucial as it is the active nucleophile for the transmetalation step.

The primary drawback of this dual system is the potential for a side reaction known as Glaser coupling, where the copper acetylide undergoes oxidative homocoupling to form a diyne byproduct, especially in the presence of oxygen.[5][10]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(I)L₂ Pd0->Pd_Complex Oxidative Addition (Ar-I) Product_Complex Ar-Pd(II)(C≡CR)L₂ Pd_Complex->Product_Complex Transmetalation CuI_Regen CuI Pd_Complex->CuI_Regen Release of I⁻ Product_Complex->Pd0 Reductive Elimination Product_Out Ar-C≡C-R (Product) Product_Complex->Product_Out Alkyne R-C≡C-H Cu_Acetylide [Cu-C≡C-R] Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_Acetylide->Pd_Complex Transfer of Alkynyl Group Base Base (e.g., Et₃N) CuI CuI

References

Heck reaction conditions involving Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Heck Reaction: Protocols and Conditions for Ethyl 2-fluoro-5-iodobenzoate

Introduction: The Heck Reaction in Modern Synthesis

The palladium-catalyzed Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This powerful transformation is instrumental in the construction of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth analysis of the reaction conditions and a detailed protocol for the Heck coupling of this compound, a synthetically useful, electron-deficient building block.

The substrate, this compound, possesses distinct electronic features. The aryl iodide bond is highly susceptible to oxidative addition by a palladium(0) catalyst, making it an excellent coupling partner.[5] The presence of electron-withdrawing fluoro and ethyl ester groups further influences the electron density of the aromatic ring, impacting the overall reaction kinetics. Understanding how to modulate the reaction parameters—catalyst, ligand, base, and solvent—is paramount to achieving high yields and selectivity with this and similar substrates.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds via a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] The cycle is generally understood to involve five key steps:

  • Precatalyst Activation: The reaction is often initiated with a stable palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂). This is reduced in situ to the catalytically active 14-electron palladium(0) species, often facilitated by a phosphine ligand or other reagents in the mixture.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step, which oxidizes palladium from Pd(0) to Pd(II), is frequently the rate-determining step of the entire cycle.[6][7] The high reactivity of aryl iodides makes this step particularly efficient.[5]

  • Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the aryl-palladium(II) complex. This is followed by a migratory insertion (or carbopalladation), where the aryl group is transferred to one of the olefinic carbons while the palladium binds to the other. This process occurs via a syn-addition.[6][8]

  • β-Hydride Elimination: For the reaction to proceed, the newly formed alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium center. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydridopalladium(II) complex and releasing the substituted alkene product.[8]

  • Catalyst Regeneration: A base is required to neutralize the hydrogen iodide (HI) generated from the hydridopalladium complex.[9][10] This reductive elimination step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

References

Application Notes and Protocols: Strategic Cross-Coupling of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 2-fluoro-5-iodobenzoate in Synthesis

This compound (CAS: 773136-66-6) is a highly versatile and valuable building block for researchers in medicinal chemistry and materials science. Its structure is strategically designed for synthetic utility: the carbon-iodine bond provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the ortho-fluorine substituent offers a powerful tool for molecular design. The judicious incorporation of fluorine into drug candidates can profoundly influence properties such as metabolic stability, pKa, membrane permeability, and binding affinity, making fluorinated synthons like this one indispensable in modern drug discovery.[1]

This guide provides an in-depth exploration of key cross-coupling protocols using this compound. Moving beyond simple step-by-step instructions, we will delve into the causality behind experimental choices—from catalyst and ligand selection to the critical role of the base—to empower scientists to optimize these transformations for their specific research targets.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds, making it a primary tool for synthesizing the biaryl cores prevalent in many pharmaceuticals.[2] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, under basic conditions.

Reaction Principle & Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition of the Pd(0) catalyst into the C-I bond, transmetalation of the organic moiety from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar¹-Pd(II)L₂-I pd0->pd_intermediate1 reductive_elim Reductive Elimination oxidative_add Oxidative Addition transmetalation Transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² aryl_iodide Ar¹-I (this compound) product Ar¹-Ar² (Product) boronic_acid Ar²-B(OH)₂ base_activation Base (e.g., K₂CO₃) boronic_acid->base_activation activated_boronate [Ar²-B(OH)₃]⁻ base_activation->activated_boronate pd_intermediate1->pd_intermediate2 pd_intermediate2->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design

  • Catalyst & Ligand: For general-purpose coupling, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is effective. However, for more sterically hindered or electronically challenging boronic acids, more sophisticated catalyst systems are superior. Pre-catalysts like Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times.

  • Base: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble in organic solvents and more basic, often providing better results for difficult couplings.

  • Solvent: A mixed solvent system is typically required to dissolve both the polar inorganic base and the nonpolar organic reactants. Common choices include 1,4-dioxane/water, toluene/ethanol/water, or DMF. Rigorous degassing of the solvent (e.g., by sparging with argon for 15-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure that can be adapted for various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 16 hours.[4]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]

Data Presentation: Representative Suzuki-Miyaura Conditions
Arylboronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O901288-96
4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)Toluene/H₂O1001675-85
Thiophene-2-boronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (2.5)Dioxane/H₂O100880-90

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction is the most prevalent method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[6] These products are valuable intermediates for pharmaceuticals, organic materials, and natural product synthesis.

Reaction Principle & Catalytic Cycle

The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst. The palladium cycle is similar to the Suzuki reaction, while the copper cycle serves to activate the terminal alkyne, forming a copper(I) acetylide intermediate that undergoes transmetalation with the palladium center. A significant drawback is the copper-catalyzed dimerization of the alkyne (Glaser coupling), an undesired side reaction.[7] To circumvent this, copper-free protocols have been developed.

Sonogashira_Cycle Sonogashira Catalytic Cycle (Copper-Free) Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-I Pd0->OxAdd Oxidative Addition Transmet Ar-Pd(II)L₂-C≡CR OxAdd->Transmet Transmetalation Deprot Alkyne Deprotonation (Base, e.g., Et₃N) Deprot->Transmet [C≡CR]⁻ Transmet->Pd0 Reductive Elimination Product Ar-C≡CR Transmet->Product ArI Ar-I ArI->OxAdd Alkyne H-C≡CR Alkyne->Deprot Base Base Base->Deprot

Caption: A simplified catalytic cycle for a copper-free Sonogashira reaction.
Causality in Experimental Design

  • Copper vs. Copper-Free: The primary cause of the alkyne homo-coupling side product is the presence of oxygen and the copper(I) co-catalyst.[7] Therefore, the most effective strategy to suppress this byproduct is to employ a copper-free protocol. While sometimes slower, copper-free reactions often lead to cleaner product profiles and easier purification.

  • Catalyst: PdCl₂(PPh₃)₂ is a workhorse catalyst for Sonogashira couplings. In copper-free systems, a higher loading of a more active palladium catalyst may be necessary.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent or co-solvent.

Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Triethylamine (Et₃N, degassed)

  • THF (anhydrous and degassed)

  • Schlenk flask

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound and PdCl₂(PPh₃)₂.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF, followed by degassed Et₃N, and finally the terminal alkyne via syringe.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction by TLC.

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of carbon-nitrogen bonds, a previously challenging synthesis.[8] It has become an indispensable tool for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.

Reaction Principle & Catalytic Cycle

This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base. The success of this reaction is critically dependent on the use of specialized, bulky, electron-rich phosphine ligands that facilitate the challenging reductive elimination step to form the C-N bond.[9]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pd_intermediate1 Ar-Pd(II)L-I pd0->pd_intermediate1 reductive_elim Reductive Elimination oxidative_add Oxidative Addition amine_binding Amine Coordination & Deprotonation pd_intermediate3 Ar-Pd(II)L-NR¹R² aryl_iodide Ar-I product Ar-NR¹R² (Product) amine HNR¹R² pd_intermediate2 [Ar-Pd(II)L(HNR¹R²)]⁺I⁻ base Base (e.g., NaOtBu) pd_intermediate1->pd_intermediate2 pd_intermediate2->pd_intermediate3 pd_intermediate3->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Causality in Experimental Design

  • Ligand is Key: The choice of ligand is the most critical parameter. First-generation ligands like triphenylphosphine are generally ineffective. Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are required. They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and stabilize the intermediates, facilitating the final C-N bond-forming reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices. Weaker bases like K₂CO₃ are typically only effective for coupling more acidic amines or amides.

  • Atmosphere: The catalytic species, particularly the electron-rich ligands and the NaOtBu base, are highly sensitive to air and moisture. A rigorously inert atmosphere, often maintained within a glovebox, is crucial for reproducibility and high yields.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (or similar ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane (anhydrous and degassed)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Reaction Setup (in a glovebox): To a dry vial or Schlenk tube, add Pd₂(dba)₃, the XPhos ligand, and NaOtBu. Add this compound and the anhydrous solvent.

  • Reagent Addition: Add the amine to the stirring mixture.

  • Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Heat the reaction to 80-110 °C. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Conditions
Amine PartnerCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (2%) / XPhos (4%)NaOtBu (1.4)Toluene1001690-98
AnilinePd₂(dba)₃ (2%) / RuPhos (4%)K₃PO₄ (2.0)Dioxane1102080-90
BenzylaminePd(OAc)₂ (2%) / DavePhos (3%)NaOtBu (1.4)Toluene1001285-95
tert-ButylaminePd₂(dba)₃ (2%) / tBuXPhos (4%)LHMDS (1.5)Dioxane1102470-85

References

Application Notes & Protocols: Ethyl 2-fluoro-5-iodobenzoate as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Advantage of Trifunctionality

Ethyl 2-fluoro-5-iodobenzoate has emerged as a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its utility is rooted in a unique trifunctional architecture: a reactive carbon-iodine bond poised for cross-coupling, an ortho-fluorine atom that modulates electronic properties and metabolic stability, and an ethyl ester handle for further derivatization. This combination allows for the strategic and sequential introduction of molecular complexity, making it an ideal starting point for the synthesis of high-value compounds, including a notable class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity.[3][4] this compound provides a direct route to introduce this beneficial element while simultaneously offering a robust platform for constructing complex molecular scaffolds via modern palladium-catalyzed cross-coupling chemistry. This guide provides an in-depth analysis of its reactivity, detailed protocols for its key transformations, and insights into its application in targeted drug development.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValue
CAS Number 773136-66-6[5]
Molecular Formula C₉H₈FIO₂
Molecular Weight 310.06 g/mol
Appearance Off-white to yellow solid or liquid
Primary Hazards Skin Irritant, Eye Irritant, Acute Toxicity (Oral, Dermal, Inhalation)[6]

Safety & Handling Protocol:

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound may be light-sensitive; storage in an amber vial is recommended.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust.

Core Reactivity: A Platform for Cross-Coupling

The synthetic power of this compound stems from the high reactivity of the C(sp²)–I bond. This bond is susceptible to oxidative addition by a low-valent palladium catalyst, initiating a catalytic cycle for C-C, C-N, and C-O bond formation. The ortho-fluoro and meta-ester substituents are strongly electron-withdrawing, which generally facilitates the oxidative addition step, often making this substrate highly reactive under standard cross-coupling conditions.[10][11]

G cluster_molecule Reactivity Sites of this compound main This compound iodine C-I Bond (Primary Site) main->iodine Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) ester Ester Group (Derivatization) main->ester Hydrolysis / Amidation fluorine Ortho-Fluoro Group (Electronic & Steric Influence) main->fluorine Modulates Reactivity

Caption: Key reactive and influential sites on the this compound scaffold.

Application Focus: Synthesis of PARP-1 Inhibitors

PARP inhibitors represent a major advancement in targeted cancer therapy, particularly for cancers with BRCA1/2 mutations.[12] Many approved PARP inhibitors, such as Rucaparib, feature a complex heterocyclic core. This compound serves as a key starting material for constructing fragments of these inhibitors. A simplified retrosynthetic analysis illustrates its strategic importance.

G cluster_workflow Retrosynthetic Strategy for a PARP Inhibitor Fragment target Target Fragment (e.g., Biaryl Carboxamide) intermediate1 Biaryl Ester Intermediate target->intermediate1 Amidation start This compound intermediate1->start Suzuki Coupling boronic_acid Arylboronic Acid intermediate1->boronic_acid Suzuki Coupling

Caption: Simplified retrosynthesis of a biaryl fragment common in PARP inhibitors.

Key Transformation Protocols

The following sections provide generalized, field-proven protocols for the most common and powerful transformations involving this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is the cornerstone for creating biaryl structures, essential in many pharmaceutical compounds.[13][14]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are: 1) Oxidative Addition of the aryl iodide to the Pd(0) complex, 2) Transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and 3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[15]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ pd0->oxidative_add Oxidative Addition transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ oxidative_add->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Product (Ar-Ar') transmetalation->product aryl_iodide This compound (Ar-I) aryl_iodide->oxidative_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[11]

  • Catalyst/Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add a degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Representative Reaction Conditions:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O8585-95%
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O10090-98%
Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2.0)THF7088-96%
Sonogashira Coupling: C-C (sp) Bond Formation

This reaction is invaluable for synthesizing arylalkynes, which are key intermediates for pharmaceuticals and organic materials.[16]

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[16][17] Amine-free and copper-free variations exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[18][19]

Experimental Protocol (Copper-Catalyzed):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 3 mol%).

  • Solvent/Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF) followed by an amine base (e.g., Triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Representative Reaction Conditions:

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield
PdCl₂(PPh₃)₂ (2)CuI (3)Et₃N (3.0)THF25-5080-95%
Pd(PPh₃)₄ (3)CuI (5)DIPEA (2.5)DMF6085-92%
Pd(OAc)₂ (2)- (Copper-free)Pyrrolidine (2.0)Toluene8075-90%
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction provides a powerful and general method for forming aryl-amine bonds, a critical linkage in countless drug molecules.[20]

Mechanistic Rationale: The catalytic cycle mirrors that of other cross-couplings. A key challenge is preventing β-hydride elimination from the amide intermediate. The development of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, BrettPhos) was crucial for favoring the desired reductive elimination step to form the C-N bond.[21][22] The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS being most common.[23]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv). Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Representative Reaction Conditions:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Pd₂(dba)₃ (2)XPhos (4.5)NaOtBu (1.4)Toluene10080-95%
Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)t-BuOH11075-90%
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane10070-88%

Conclusion and Outlook

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex molecules. Its predictable reactivity in the three major classes of palladium-catalyzed cross-coupling reactions makes it a reliable and powerful tool for medicinal chemists. The protocols and data presented herein provide a robust starting point for researchers to leverage this building block in their own programs, from discovery chemistry to process development. Future applications will likely exploit the ester functionality for solid-phase synthesis or explore novel couplings at the C-F bond, further expanding the synthetic utility of this versatile molecule.

References

Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for selecting the optimal phosphine ligand for the Suzuki-Miyaura cross-coupling of Ethyl 2-fluoro-5-iodobenzoate. This substrate presents unique challenges due to its electron-deficient nature and the presence of a sterically demanding ortho-fluoro substituent. This guide explores the mechanistic role of ligands in overcoming these challenges and provides a systematic approach to ligand selection, complete with experimental protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Electron-Deficient Substrates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the electronic nature of the coupling partners significantly influences reaction outcomes. This compound is considered an "electron-deficient" aryl halide. The presence of two electron-withdrawing groups, the fluoro and the ethyl ester moieties, activates the aryl iodide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3][4] While this enhanced reactivity might seem beneficial, it can also lead to undesired side reactions and catalyst deactivation if not properly managed.

The ortho-fluoro substituent also introduces steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and slow down the oxidative addition and subsequent reductive elimination steps.[5][6] Therefore, the rational selection of a supporting ligand is paramount to achieving a successful and high-yielding coupling reaction.

The Catalytic Cycle and the Role of the Ligand

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7] The phosphine ligand plays a crucial role in each of these steps by modulating the steric and electronic properties of the palladium center.[2]

  • Oxidative Addition: Electron-rich and bulky phosphine ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center.[2][3] The electron-donating character of the ligand increases the electron density on the palladium, making it more nucleophilic and promoting the reaction with the electrophilic aryl halide.

  • Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center is facilitated by a base. The ligand's steric bulk can influence the rate of this step.

  • Reductive Elimination: This is the final step where the new C-C bond is formed, and the active Pd(0) catalyst is regenerated.[7] Bulky ligands are known to promote this step by creating a sterically crowded environment around the palladium, which favors the release of the product.[2][8]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-R Transmetalation (R-B(OR')2, Base) Ar-Pd(II)(L)2-R->Pd(0)L2 Reductive Elimination [Ar-R] [Ar-R] Ar-Pd(II)(L)2-R->[Ar-R] Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection Strategy

For the Suzuki coupling of this compound, the ideal ligand should possess a combination of steric bulk and electron-richness to address the challenges posed by this substrate.

Key Ligand Classes:

Several classes of phosphine ligands have proven effective for challenging Suzuki-Miyaura couplings.

  • Buchwald Ligands: This family of bulky, electron-rich biaryl phosphine ligands is widely used for a variety of cross-coupling reactions.[9][10][11] Ligands such as SPhos and XPhos are particularly effective for coupling sterically hindered and electron-deficient substrates.[8][10][12][13][14][15][16]

  • cataCXium® Ligands: These are sterically demanding and electron-rich di(1-adamantyl)alkylphosphine ligands that have shown high activity in Suzuki couplings of aryl chlorides and other challenging substrates.[17][18][19][20]

  • RuPhos: This ligand is also a member of the Buchwald family and has demonstrated excellent performance in couplings involving sterically demanding substrates.[11][21][22][23][24]

Ligand Selection Workflow:

A systematic approach to ligand selection can save significant time and resources.

Ligand_Selection Start Start: Substrate Analysis This compound Substrate_Props Electron-deficient Ortho-substituted (Fluoro) Start->Substrate_Props Ligand_Reqs Ligand Requirements: - Bulky - Electron-rich Substrate_Props->Ligand_Reqs Initial_Screen Initial Ligand Screen Ligand_Reqs->Initial_Screen SPhos SPhos Initial_Screen->SPhos Good general choice XPhos XPhos Initial_Screen->XPhos For very hindered cases RuPhos RuPhos Initial_Screen->RuPhos Alternative for hindered substrates Optimization Optimization? SPhos->Optimization XPhos->Optimization RuPhos->Optimization Success Successful Coupling Optimization->Success Yes Troubleshoot Troubleshooting: - Low Yield - Side Products Optimization->Troubleshoot No Troubleshoot->Initial_Screen Re-screen or modify conditions

Caption: Decision workflow for ligand selection in Suzuki coupling.

Recommended Ligands for this compound:

Based on literature precedents for similar electron-deficient and sterically hindered aryl halides, the following ligands are recommended for initial screening.

LigandStructureKey FeaturesRecommended Precatalyst
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of substrates, including electron-deficient and sterically hindered ones.[12][25][26]SPhos Pd G2/G3/G4
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExcellent for very challenging substrates, including aryl chlorides and highly hindered systems.[8][14][15][27][28]XPhos Pd G2/G3/G4
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides complementary reactivity to SPhos and XPhos, particularly with hindered substrates.[11][21][22][23][24]RuPhos Pd G3/G4

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.[29][30]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (0.02 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-activated catalyst or ensure rigorous inert atmosphere conditions.
Insufficiently strong baseSwitch to a stronger base such as Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Homocoupled Boronic Acid Premature decomposition of the boronic acidUse a milder base or add the base portion-wise. Ensure the reaction is not heated for an extended period after completion.
Protodeboronation (loss of boronic acid group) Presence of protic impurities or excess waterUse anhydrous solvents and reagents. A 4:1 to 10:1 ratio of organic solvent to water is a good starting point.
Dehalogenation of Starting Material Catalyst deactivation or side reactionsScreen a different ligand (e.g., if SPhos fails, try XPhos or RuPhos). Lower the reaction temperature.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the phosphine ligand. Bulky and electron-rich ligands, such as SPhos, XPhos, and RuPhos, are essential for overcoming the challenges associated with this electron-deficient and sterically hindered substrate. By following a systematic approach to ligand screening and reaction optimization, researchers can achieve high yields of the desired biaryl products, facilitating the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Base selection for Sonogashira coupling of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Base Selection for the Sonogashira Coupling of Ethyl 2-fluoro-5-iodobenzoate

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist

Introduction: The Criticality of Base Selection in Precision Synthesis

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation is fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]

The specific substrate, this compound, presents a unique case for optimization. It features a highly reactive carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4] However, the presence of electron-withdrawing ester and fluoro groups modifies the electronic properties of the aromatic ring, influencing the overall reaction kinetics and potential side reactions.[5] Furthermore, the ortho-fluoro group introduces steric considerations that cannot be ignored.

While the palladium catalyst and copper co-catalyst are the stars of this reaction, the humble base plays a series of critical, often underappreciated, roles. The judicious selection of a base is not merely a matter of convention; it is a crucial parameter that can dictate the success or failure of the coupling, directly impacting reaction efficiency, yield, and purity.[6] This guide provides a detailed exploration of the mechanistic role of the base and a strategic framework for its selection in the context of coupling this compound.

The Mechanistic Role of the Base: More Than a Simple Proton Scavenger

The function of the base in the Sonogashira coupling extends far beyond simply neutralizing the hydrohalic acid (HI) byproduct.[7] It is an active participant in the catalytic cycle, influencing key steps that lead to product formation.

  • Alkyne Activation: The base is responsible for deprotonating the terminal alkyne, generating a highly nucleophilic acetylide anion.[1][7] In the presence of the copper(I) co-catalyst, this acetylide rapidly forms a copper(I) acetylide intermediate.[2] This step is crucial as the copper acetylide is the species that undergoes transmetalation to the palladium center.[1][4]

  • Preventing Catalyst Deactivation: The reaction generates one equivalent of hydrohalic acid (HI). The base neutralizes this acid, preventing the protonation of the acetylide, the amine ligands on the catalyst, and maintaining the basic medium required for the catalytic cycle to operate efficiently.[7]

  • Regenerating the Catalyst: The base facilitates the overall catalytic turnover, ensuring the palladium(0) species is regenerated for the next cycle.

The interplay between the palladium and copper cycles, and the critical intervention points of the base, are illustrated below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) pd_complex->pd_alkyne Transmetalation acid_byproduct Base-H⁺ I⁻ pd_complex->acid_byproduct HI byproduct neutralized pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_i CuI alkyne H-C≡CR cu_i->alkyne cu_acetylide Cu-C≡CR cu_acetylide->cu_i (to Pd cycle) alkyne->cu_acetylide Deprotonation base_node Base base_node->pd_complex base_node->alkyne

Figure 1. The dual catalytic cycles of the Sonogashira coupling, highlighting the critical roles of the base in alkyne deprotonation and neutralization of the HI byproduct.

A Comparative Guide to Bases for Coupling this compound

The choice of base is highly dependent on the substrate, catalyst system, and solvent. For an electron-deficient aryl iodide like this compound, a careful balance of basicity and steric properties is required. Below is a comparative analysis of common bases.

BaseClasspKa (Conjugate Acid)Typical SolventsAdvantagesConsiderations for this compound
Triethylamine (TEA) Tertiary Amine~10.7THF, Toluene, DMF, or as solventInexpensive, widely used, good starting point.[8][9]Standard choice for reactive iodides. May need heating. Potential for Glaser homocoupling side-reaction.[10]
Diisopropylethylamine (DIPEA / Hünig's base) Tertiary Amine~10.7THF, DMF, AcetonitrileSterically hindered, less nucleophilic than TEA, reducing quaternization side reactions.Good alternative to TEA, especially if amine-related side reactions are suspected.
Diisopropylamine (DIPA) Secondary Amine~11.0THF, TolueneOften provides good results and can be used as a solvent.[9]Can be very effective. As a secondary amine, it can potentially act as a ligand.
Pyrrolidine Secondary Amine~11.3THF, DMF, WaterHighly effective, especially in aqueous or copper-free conditions.[11]Can significantly accelerate the reaction, but its higher basicity may promote side reactions if not controlled.
Potassium Carbonate (K₂CO₃) Inorganic~10.3DMF, Acetonitrile, DioxaneStronger than many amines, effective for less reactive halides.[2][8]A good choice for optimization if amine bases give low yields. Requires a polar aprotic solvent.[5]
Cesium Carbonate (Cs₂CO₃) Inorganic~10.3DMF, Dioxane, TolueneHighly effective, often provides higher yields for challenging substrates due to solubility of its salts.[3][12]Excellent choice for difficult couplings or when other bases fail.[3] Its use can sometimes allow for lower reaction temperatures.

Strategic Protocol Development

For a new substrate, empirical optimization is key. We present two robust protocols as starting points for the Sonogashira coupling of this compound.

Protocol A: Standard Conditions with an Amine Base

This protocol represents a reliable first attempt, utilizing a standard palladium/copper co-catalyst system with an amine base. It is often successful for reactive aryl iodides.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous solvent (THF or Toluene) followed by the amine base (TEA or DIPA).

  • Stirring: Stir the resulting suspension at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite®, washing the pad with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[13]

Protocol B: Optimized Conditions with an Inorganic Base

This protocol is designed for instances where Protocol A results in low yield, significant starting material decomposition, or excessive alkyne homocoupling. The use of an inorganic base in a polar aprotic solvent can often overcome these challenges.[8]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane (5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the inorganic base (Cs₂CO₃ or K₂CO₃), Pd₂(dba)₃, and XPhos ligand.

  • Reagent Addition: Add this compound, the terminal alkyne, and the anhydrous solvent (DMF or Dioxane).

  • Reaction: Heat the mixture to 80-100 °C. The reaction is typically faster at higher temperatures with this system. Monitor progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract three times with diethyl ether or ethyl acetate.

  • Extraction: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Workflow cluster_prep Reaction Preparation cluster_reaction Execution & Monitoring cluster_workup Workup & Purification setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Aryl Halide, Catalyst, Ligand, & Base setup->reagents solvent 3. Add Anhydrous Solvent & Terminal Alkyne reagents->solvent heat 4. Heat to Target Temperature solvent->heat monitor 5. Monitor Progress (TLC, GC-MS) heat->monitor filter 6. Cool & Filter (if applicable) monitor->filter extract 7. Aqueous Workup & Extraction filter->extract purify 8. Dry & Concentrate, then Column Chromatography extract->purify product Pure Product purify->product

Figure 2. General experimental workflow for Sonogashira coupling from setup to purification.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or ligands. 2. Base is too weak to deprotonate the alkyne efficiently. 3. Insufficient temperature.1. Use a more active catalyst system (e.g., Pd₂(dba)₃/XPhos). 2. Switch to a stronger base (e.g., from TEA to Pyrrolidine or Cs₂CO₃).[3][11] 3. Increase reaction temperature incrementally.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Reaction conditions favor oxidative coupling of the alkyne. 2. Cross-coupling is slow relative to homocoupling. 3. Presence of oxygen.1. Minimize or switch the copper co-catalyst (use a copper-free protocol).[14] 2. Use a more hindered amine base like DIPEA or switch to an inorganic base.[14] 3. Ensure the reaction is run under strictly anaerobic conditions.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic, causing side reactions with the ester group.1. Lower the reaction temperature. 2. Use a non-nucleophilic, sterically hindered base like DIPEA or a milder inorganic base like K₂CO₃.

Conclusion

The selection of a base is a pivotal decision in the Sonogashira coupling of this compound. There is no single "best" base; the optimal choice depends on a careful consideration of the reaction conditions and desired outcome. For this reactive aryl iodide, beginning with a standard amine base like triethylamine or diisopropylamine is a logical and often successful strategy. However, for problematic reactions where yields are low or side products are prevalent, transitioning to a stronger, non-nucleophilic inorganic base such as cesium carbonate can provide a significant improvement. By understanding the mechanistic role of the base and employing a systematic approach to optimization, researchers can unlock the full synthetic potential of the Sonogashira coupling for this valuable fluorinated building block.

References

Solvent effects in the Heck reaction of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Application Note & Protocol Guide

Topic: Solvent Effects in the Heck Reaction of Ethyl 2-fluoro-5-iodobenzoate

Introduction: The Critical Role of the Solvent in Palladium-Catalyzed C-C Bond Formation

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This reaction's versatility has made it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[4] The catalytic cycle, which typically involves a Pd(0)/Pd(II) interchange, is profoundly influenced by the reaction medium.[1][5] While often viewed simply as the medium for dissolving reactants, the solvent plays a multifaceted and critical role in the Heck reaction, impacting catalyst stability, reaction rates, and even product selectivity.[6][7][8]

This guide provides an in-depth exploration of solvent effects on the Heck reaction, with a specific focus on the coupling of this compound with a generic alkene (e.g., an acrylate). This substrate, an electron-deficient aryl iodide, presents an interesting case study for examining how solvent properties can be leveraged to optimize reaction outcomes. We will delve into the mechanistic underpinnings of solvent influence and provide detailed protocols for conducting the reaction in various solvent systems.

Mechanistic Insights: How Solvents Modulate the Heck Reaction Catalytic Cycle

The widely accepted mechanism for the Heck reaction proceeds through a series of discrete steps: oxidative addition, migratory insertion (carbopalladation), β-hydride elimination, and reductive elimination with catalyst regeneration.[1][2][9] The solvent can influence each of these steps.

Catalyst Activation and Stability

The active catalyst in the Heck reaction is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[6][9] Certain polar aprotic solvents, such as N,N-dimethylformamide (DMF), can actively participate in the reduction of Pd(II) to Pd(0).[6][10] Furthermore, the solvent can stabilize the active Pd(0) catalyst, preventing its agglomeration into inactive palladium black.[11] Coordinating solvents can compete with ligands for binding sites on the palladium center, which can affect catalyst activity and deactivation pathways.[8]

Oxidative Addition

The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[2] For aryl iodides, this step is generally facile. The polarity of the solvent can influence the rate of this step. Polar solvents can stabilize the developing charge separation in the transition state of the oxidative addition, thereby accelerating the reaction.

Migratory Insertion and Regioselectivity

The regioselectivity of the Heck reaction is determined during the migratory insertion step.[2] While steric factors are often dominant, the solvent can play a role, particularly in reactions involving charged intermediates.[12] For electron-deficient alkenes like acrylates, the insertion typically occurs at the β-carbon.

Reductive Elimination and Catalyst Regeneration

The final step involves the regeneration of the Pd(0) catalyst. A base is required to neutralize the acid (H-X) generated during the β-hydride elimination.[9] The choice of solvent can influence the solubility and effectiveness of the base, thereby impacting the overall efficiency of catalyst turnover.

Visualizing the Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle cluster_solvent Solvent Influence Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)-X(L_n)(Alkene) Alkene_Coord->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-X(L_n) Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdII_Hydride H-Pd(II)-X(L_n)(Alkene) Beta_Hydride->PdII_Hydride Reductive_Elimination Reductive Elimination (+ Base) PdII_Hydride->Reductive_Elimination Base Reductive_Elimination->Pd0 HX-Base Solvent_Effects Solvent can influence: - Catalyst Stability - Rate of Oxidative Addition - Base Solubility & Efficacy - Stabilization of Intermediates Solvent_Effects->Pd0 Solvent_Effects->OxAdd Solvent_Effects->Reductive_Elimination

Caption: The catalytic cycle of the Heck reaction and key points of solvent influence.

Comparative Analysis of Solvent Systems for the Heck Reaction of this compound

The choice of solvent can dramatically alter the efficiency of the Heck reaction. Below is a comparative overview of common solvent systems, with a focus on their application to the coupling of this compound.

Polar Aprotic Solvents: The Workhorses of the Heck Reaction

Dipolar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are frequently employed in Heck reactions.[13][14] Their high polarity aids in the dissolution of the palladium catalyst and inorganic bases, while their aprotic nature prevents unwanted side reactions.

  • N,N-Dimethylformamide (DMF): A versatile and commonly used solvent. It can also act as a source of carbon monoxide in some palladium-catalyzed reactions, although this is not typically a desired pathway in the standard Heck reaction.[15] DMF is known to promote high reaction rates.[14] However, its potential to decompose at high temperatures and form dimethylamine, a toxic byproduct, is a concern.[8]

  • N-Methyl-2-pyrrolidone (NMP): Often an excellent alternative to DMF, NMP is also a polar aprotic solvent that can facilitate high reaction rates.[13] It has a higher boiling point than DMF, allowing for reactions to be conducted at elevated temperatures. The addition of water to NMP has been reported to accelerate some Heck reactions.[16]

Ionic Liquids: "Green" and Reusable Media

Ionic liquids (ILs) are salts with low melting points that can act as both the solvent and a catalyst stabilizer.[17] They offer several advantages, including negligible vapor pressure and the potential for catalyst recycling.[18] The Heck reaction has been shown to proceed efficiently in various ionic liquids, often without the need for phosphine ligands.[11] For instance, 1-butyl-3-methylimidazolium bromide ([bmim][Br]) has been demonstrated to be an effective medium for the Heck reaction.[19]

Illustrative Data: Expected Outcomes in Different Solvents

The following table presents representative data for the Heck reaction of this compound with ethyl acrylate, illustrating the potential impact of solvent choice. This data is intended for illustrative purposes to highlight expected trends based on the literature for similar substrates.

Solvent SystemTemperature (°C)Time (h)Yield (%)Notes
DMF100492High reaction rate, potential for byproduct formation at higher temperatures.
NMP120395Excellent solvent for achieving high yields and rates.
NMP/Water (10:1)1003.593Water can sometimes accelerate the reaction.[16]
[bmim][Br]110688Allows for potential catalyst recycling.[11][19]
Toluene11024<10Non-polar solvents are generally poor choices for the Heck reaction of aryl iodides.[20]

Experimental Protocols

The following are detailed, step-by-step protocols for performing the Heck reaction of this compound with ethyl acrylate in different solvent systems.

General Considerations:
  • Reagent Purity: All reagents and solvents should be of high purity.

  • Inert Atmosphere: While not always strictly necessary for aryl iodides, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the catalyst.

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Heck Reaction in NMP

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and NMP (5 mL).

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add ethyl acrylate (1.2 mmol) and triethylamine (1.5 mmol) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction in an Ionic Liquid ([bmim][Br])

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • 1-Butyl-3-methylimidazolium bromide ([bmim][Br])

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), sodium acetate (1.2 mmol), and [bmim][Br] (3 mL).

  • Purge the flask with nitrogen or argon.

  • Add ethyl acrylate (1.2 mmol).

  • Heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool to room temperature.

  • Extract the product from the ionic liquid with diethyl ether or another suitable organic solvent (3 x 15 mL). The ionic liquid and catalyst can potentially be reused.[17]

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Workflow for Solvent Screening

Solvent_Screening_Workflow Start Define Reaction: Heck Coupling of This compound Select_Solvents Select Candidate Solvents: - Polar Aprotic (DMF, NMP) - Ionic Liquid ([bmim][Br]) - Non-Polar Control (Toluene) Start->Select_Solvents Setup_Reactions Set up Parallel Reactions (Identical Stoichiometry & Catalyst Loading) Select_Solvents->Setup_Reactions Vary_Temp Vary Temperature for Each Solvent (e.g., 80°C, 100°C, 120°C) Setup_Reactions->Vary_Temp Monitor_Progress Monitor Reaction Progress (TLC, GC/LC-MS) Vary_Temp->Monitor_Progress Analyze_Results Analyze Results: - Yield - Reaction Time - Purity Profile Monitor_Progress->Analyze_Results Optimize Optimize Conditions for Best Solvent Analyze_Results->Optimize

Caption: A logical workflow for screening and optimizing solvent conditions.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction yield is low, consider increasing the temperature, reaction time, or catalyst loading. Ensure the base is soluble and active in the chosen solvent. The presence of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes be beneficial, especially in biphasic systems.[13][20]

  • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by the addition of a stabilizing ligand (e.g., a phosphine) or by using a different palladium precursor.

  • Side Reactions: At high temperatures, side reactions such as alkene isomerization can occur.[9] Careful monitoring and optimization of the reaction temperature can minimize these.

Conclusion

The solvent is a powerful tool for controlling the outcome of the Heck reaction. For the coupling of an electron-deficient substrate like this compound, polar aprotic solvents such as NMP and DMF are excellent starting points, offering high reaction rates and yields. Ionic liquids present a promising "green" alternative with the potential for catalyst recycling. A systematic approach to solvent screening, as outlined in this guide, is crucial for identifying the optimal conditions for a specific Heck transformation, ultimately leading to more efficient and robust synthetic processes.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Ethyl 2-Fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry

The biaryl motif is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3] Their unique three-dimensional structure and electronic properties make them privileged scaffolds in drug discovery, where they are found in therapeutics for a wide range of diseases, including inflammatory conditions, cancer, and viral infections.[4][5] The strategic introduction of fluorine into these biaryl structures can dramatically enhance their molecular properties, a concept well-established in medicinal chemistry.[6][7][8][9][10] Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[7][8]

Ethyl 2-fluoro-5-iodobenzoate emerges as a highly valuable and versatile building block for the synthesis of these important fluorinated biaryl compounds. This trifunctional reagent offers three distinct points for chemical modification: the ethyl ester, the fluorine atom, and the iodine atom. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a reliable handle for the construction of the core biaryl C-C bond. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of biaryl compounds, with a focus on the widely employed Suzuki-Miyaura coupling reaction.

The Power of Palladium: A Mechanistic Overview of Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Stille, and Sonogashira couplings are particularly relevant for the synthesis of biaryls and related structures from aryl halides like this compound.

A generalized catalytic cycle for these reactions is depicted below. It typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X_L_n Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation Ar-Pd(II)-R_L_n Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-R_L_n M-X Byproduct Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Biaryl Product Reductive_Elimination->Ar-R Ar-X Ethyl 2-fluoro- 5-iodobenzoate Ar-X->Oxidative_Addition R-M Organometallic Reagent (e.g., Arylboronic Acid) R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols: Harnessing this compound for Biaryl Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of biaryl compounds using this compound. The Suzuki-Miyaura coupling is highlighted as a primary and versatile method.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 2-Fluoro-5-arylbenzoates

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation, valued for its mild reaction conditions and the low toxicity of the boronic acid reagents.[11][12][13][14]

Reaction Principle: This reaction couples this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O801285-95
Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O100890-98
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3.0)Toluene1106>95

Note: Yields are representative and may vary depending on the specific arylboronic acid used. Optimization of reaction conditions is recommended for each new substrate.[15]

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is often the method of choice, other cross-coupling reactions can also be effectively employed with this compound.

  • Stille Coupling: This reaction utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[16][17][18][19] However, the toxicity of organotin compounds is a significant drawback.[17]

  • Sonogashira Coupling: This method is used to form carbon-carbon bonds between aryl halides and terminal alkynes, providing access to arylalkyne structures.[20][21][22][23][24]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[25][26][27][28][29]

Conclusion: A Versatile Building Block for Innovation

This compound is a powerful and versatile building block for the synthesis of a diverse range of biaryl compounds and their analogs. The palladium-catalyzed cross-coupling reactions detailed in this application note, particularly the Suzuki-Miyaura coupling, provide efficient and reliable methods for constructing the core biaryl scaffold. By understanding the underlying principles of these reactions and following the provided protocols, researchers in drug discovery and materials science can effectively leverage this key intermediate to accelerate their research and development efforts. The strategic incorporation of the fluoro-aryl motif enabled by this starting material will undoubtedly continue to drive innovation in these critical fields.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using electron-deficient and potentially sterically hindered substrates, such as Ethyl 2-fluoro-5-iodobenzoate. As researchers and professionals in drug development, optimizing these critical bond-forming reactions is paramount. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

First-Pass Analysis: Why is My Suzuki Coupling Failing?

Before delving into component-specific issues, a holistic assessment of the reaction's failure is crucial. This initial analysis can often pinpoint the most likely culprit, saving valuable time and resources.

Q1: My reaction shows no product formation, and I've recovered only my starting materials. What are the immediate checks?

A1: This scenario typically points to a fundamental issue with the catalytic cycle's initiation. Here’s a checklist of primary suspects:

  • Inactive Catalyst: The most common issue is the failure to generate the active Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Ensure your palladium source and ligand are from a reliable vendor and have been stored correctly.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and can also promote the homocoupling of boronic acids.[1][2] It is imperative that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2][3]

  • Poor Reagent Quality: The purity of your starting materials, especially the boronic acid, is critical. Impurities can poison the catalyst or participate in side reactions.[4]

  • Suboptimal Base: The base is crucial for activating the boronic acid for transmetalation.[5][6] An inappropriate or weak base may not be sufficient to drive this key step.

Deep-Dive Troubleshooting by Reaction Component

If the initial checks do not resolve the issue, a more granular, component-by-component analysis is necessary. Your substrate, this compound, presents specific challenges due to its electronic properties.

The Substrate: this compound

The electron-withdrawing nature of the ester and fluorine groups on your aryl iodide can influence the oxidative addition step. While electron-deficient halides generally facilitate oxidative addition, other factors can come into play.[7]

Q2: I'm observing a significant amount of dehalogenated starting material (Ethyl 2-fluorobenzoate). What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[8] This typically occurs after oxidative addition, where the resulting Pd(II) complex undergoes a reaction that introduces a hydride, followed by reductive elimination of the dehalogenated arene.

Troubleshooting Steps:

  • Source of Hydride: Identify the potential source of the hydride. Common culprits include amine bases or alcohol solvents.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination over competing pathways.

  • Base Selection: Switch to a non-coordinating, inorganic base like K₃PO₄ or Cs₂CO₃.

The Boronic Acid/Ester Partner

The stability and reactivity of the organoboron reagent are frequent points of failure.[9]

Q3: I suspect my boronic acid is decomposing. I'm seeing significant amounts of homocoupled boronic acid product (biaryl derived from the boronic acid). How can I mitigate this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your solvents and reaction setup are scrupulously deoxygenated. The freeze-pump-thaw method is highly effective for degassing solvents.[10] Purging with an inert gas is also a suitable method.[2][10]

  • Reagent Purity: Use high-purity boronic acid. Impurities can sometimes catalyze homocoupling. Consider purification of the boronic acid before use, for example by recrystallization or derivatization.[11]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[12]

  • Consider Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding acids and can be less prone to side reactions like protodeboronation.[13]

Q4: My reaction is sluggish or stalls, and I suspect protodeboronation of my boronic acid. What are the best strategies to avoid this?

A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common issue, especially with electron-rich or heteroaryl boronic acids.

Troubleshooting Steps:

  • Use Anhydrous Conditions: While a small amount of water can be beneficial for Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are anhydrous.[9]

  • Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[9] Consider using a weaker base like K₂CO₃ or a fluoride source like KF, which can be effective while minimizing this side reaction.[6]

  • Switch to a Boronic Ester: As mentioned, boronic esters are generally more resistant to protodeboronation. MIDA boronates or trifluoroborate salts are particularly stable alternatives.[14][15]

The Catalyst and Ligand System

The choice of the palladium source and, more critically, the ligand is paramount for challenging couplings.[9][12] Standard catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered or electronically demanding substrates.[12]

Q5: I am using a standard catalyst like Pd(PPh₃)₄ and seeing low conversion. What catalyst/ligand system should I try for my electron-deficient substrate?

A5: For challenging substrates, more advanced catalyst systems are often required. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are highly effective.[12][16]

Recommended Ligand Classes:

  • Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to promote the coupling of sterically hindered and electron-deficient aryl halides by accelerating both oxidative addition and reductive elimination.[12]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are highly effective for Suzuki couplings, offering excellent stability and activity, particularly for hindered substrates.[16]

Ligand TypeExamplesKey Advantages
Buchwald Ligands SPhos, XPhos, RuPhosHigh activity for hindered and deactivated substrates.
NHC Ligands IPr, IMesExcellent thermal stability and high reactivity.
Other Phosphines cataCXium® A, t-Bu₃PEffective for a range of substrates.

Caption: Catalyst selection guide for difficult Suzuki couplings.

The Base and Solvent System

The base and solvent are not merely reaction media; they are critical components that influence the rates of key steps in the catalytic cycle.[3][5]

Q6: I'm unsure which base to use. What are the general guidelines for selecting a base for a Suzuki coupling with an ester-containing substrate?

A6: With an ester functionality, it is important to avoid strongly nucleophilic bases that could cause saponification.

Base Selection Hierarchy:

  • Carbonates (K₂CO₃, Cs₂CO₃): These are generally a good starting point. Cs₂CO₃ is more soluble in organic solvents and often more effective for challenging couplings.[5][9]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective for a wide range of Suzuki couplings, including those with sensitive functional groups.[5][9]

  • Fluorides (KF, CsF): Can be very effective, particularly in anhydrous conditions, and are less basic, which can be advantageous for base-sensitive substrates.[6]

Q7: What is the best solvent system for my reaction?

A7: Aprotic polar solvents or ethereal solvents, often in combination with water, are standard for Suzuki couplings.[3]

Common Solvent Systems:

  • Dioxane/H₂O: A very common and effective system.

  • Toluene/H₂O: Another widely used biphasic system.

  • THF/H₂O: Effective, but the lower boiling point of THF may limit the reaction temperature.

  • DMF or DMAc: Can be good solvents, but be aware of potential side reactions at high temperatures.

The addition of water helps to dissolve the inorganic base and facilitate the activation of the boronic acid.[8] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[3]

Mechanistic Insights and Visualizations

Understanding the catalytic cycle and potential pitfalls is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][14][17] The base is crucial for the transmetalation step, where it activates the organoboron species.[5]

Suzuki_Cycle cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR R-B(OR')_2 Base ArPdR->Pd0 Product Ar-R ArPdR->Product Catalyst_Regen Pd(0)L_n

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

When faced with a failed reaction, a logical progression of troubleshooting steps can efficiently identify the root cause.

Troubleshooting_Tree Start Reaction Failed (Low or No Yield) Check_Basics Check Basics: Inert Atmosphere? Degassed Solvents? Reagent Purity? Start->Check_Basics SM_Recovered Starting Materials Recovered? Check_Basics->SM_Recovered Side_Products Side Products Observed? SM_Recovered->Side_Products No Catalyst_Issue Potential Catalyst Inactivity SM_Recovered->Catalyst_Issue Yes Dehalogenation Dehalogenation? Side_Products->Dehalogenation Yes Homocoupling Homocoupling? Side_Products->Homocoupling No Dehalogenation->Homocoupling No Optimize_Hydride Change Base/Solvent (Avoid Hydride Source) Dehalogenation->Optimize_Hydride Yes Transmetalation_Issue Slow Transmetalation Homocoupling->Transmetalation_Issue No Optimize_Oxygen Improve Degassing Use High Purity Reagents Homocoupling->Optimize_Oxygen Yes Catalyst_Issue->Transmetalation_Issue Boronic_Acid_Issue Boronic Acid Instability Transmetalation_Issue->Boronic_Acid_Issue

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential.

General Protocol for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound and may require optimization for specific boronic acid partners.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. Alternatively, evacuate and backfill with the inert gas three times.[9]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Solvent Degassing (Freeze-Pump-Thaw)

This is the most effective method for removing dissolved oxygen from solvents.[10]

  • Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen.

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 2-3 minutes.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely.

  • Repeat: Repeat this cycle at least three times. After the final cycle, backfill the flask with an inert gas.

References

Common side reactions with Ethyl 2-fluoro-5-iodobenzoate in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions in Cross-Coupling

Welcome to the technical support center for Ethyl 2-fluoro-5-iodobenzoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of using this versatile reagent in your cross-coupling reactions. This compound is a valuable building block, prized for the strategic placement of its functional groups. The electron-withdrawing nature of the ortho-fluoro and para-ester groups enhances the reactivity of the C-I bond towards oxidative addition, a critical step in many catalytic cycles.[1][2][3] However, this same reactivity profile can open pathways to undesired side reactions.

This guide is structured to help you diagnose and resolve common issues encountered during Suzuki-Miyaura, Sonogashira, and Stille couplings, ensuring the integrity of your research and the efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should anticipate when using this compound?

When working with this substrate, you should be vigilant for three primary side reactions:

  • Homocoupling: The dimerization of your starting materials. This can occur with the this compound to form a symmetrical biaryl, or with your coupling partner (e.g., boronic acid in Suzuki coupling or the terminal alkyne in Sonogashira coupling).[1][4][5]

  • Protodehalogenation: The replacement of the iodine atom with a hydrogen atom, resulting in the formation of Ethyl 2-fluorobenzoate. This consumes your starting material and reduces the overall yield.[6]

  • Ester Hydrolysis: Under basic reaction conditions, particularly in the presence of water, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-fluoro-5-iodobenzoic acid).[7][8]

Q2: How do the ortho-fluoro and para-ester groups specifically influence the reaction?

The electronic properties of these substituents are key to the substrate's behavior. Both the fluorine atom and the ethyl ester group are electron-withdrawing. This electronic pull makes the ipso-carbon (the carbon bonded to iodine) more electron-deficient, which generally accelerates the rate-limiting oxidative addition step with the Pd(0) catalyst.[1][2] While this enhanced reactivity is beneficial for the desired cross-coupling, it can also lower the activation energy for certain side reactions if conditions are not carefully controlled. The ortho-fluoro group, in particular, can also influence the steric environment around the reaction center.

Q3: My reaction is stalling or not reaching completion. What are the likely causes?

If your reaction is sluggish or fails to proceed, several factors could be at play:

  • Catalyst Deactivation: The active Pd(0) species can be oxidized to inactive Pd(II) or form palladium black if not properly protected by the ligand. The presence of oxygen is a primary cause of this.[1][6] Rigorous degassing of solvents and reagents is critical.

  • Inefficient Transmetalation: This step is highly dependent on the base. The base may be too weak, poorly soluble, or sterically hindered to facilitate the transfer of the organic group from your coupling partner (e.g., boron or tin) to the palladium center.[1][9]

  • Poor Reagent Quality: Degradation of the coupling partner (e.g., protodeboronation of the boronic acid) or the use of wet solvents can halt the reaction.[1]

Q4: I'm observing a new, more polar spot by TLC that corresponds to 2-fluoro-5-iodobenzoic acid. What is happening and how can I prevent it?

You are observing hydrolysis of the ethyl ester moiety.[7][8] This is a common issue in cross-coupling reactions that use strong aqueous bases (like NaOH or KOH) or require high temperatures in the presence of water.

Mitigation Strategies:

  • Base Selection: Switch to a non-hydroxide base. Anhydrous bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives.[10] Powdered potassium fluoride (KF) can also be effective, especially for base-sensitive substrates.[9]

  • Solvent System: Use anhydrous solvents to minimize the presence of water. If a biphasic system is necessary to dissolve the base, minimize the amount of water used.

  • Temperature Control: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate to slow the kinetics of hydrolysis.[10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides a logical path to resolving them.

Issue 1: My primary byproduct is the homocoupling of this compound.

The formation of 5,5'-diiodo-2,2'-difluoro-1,1'-biphenyl-4,4'-dicarboxylate is a clear indication of aryl halide homocoupling. This side reaction proceeds via the oxidative addition of the aryl halide to a Pd(0) center, followed by a competing pathway that leads to dimerization.[4]

Potential Cause Mechanism & Rationale Recommended Solution
Presence of Oxygen Oxygen can promote the formation of Pd(II) species, which can facilitate the homocoupling of organometallic intermediates.[6]Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
Incomplete Catalyst Reduction If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), incomplete reduction to the active Pd(0) state can leave Pd(II) species that drive homocoupling pathways.Consider using a direct Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) source, ensure conditions are suitable for its reduction. The choice of ligand and additives can be crucial here.[1]
Suboptimal Ligand/Catalyst Ratio An inappropriate ligand-to-metal ratio can leave the palladium center coordinatively unsaturated and more susceptible to side reactions.For phosphine-based catalysts, a ligand-to-palladium ratio of 2:1 to 4:1 is typical. Screen different ligands; bulky, electron-rich ligands (e.g., Buchwald-type phosphines or N-heterocyclic carbenes) can promote reductive elimination over side reactions.[10]
Issue 2: The main byproduct is the dimer of my coupling partner (e.g., butadiyne in Sonogashira, biaryl from boronic acid in Suzuki).

This indicates that your nucleophilic coupling partner is reacting with itself.

  • In Suzuki Couplings: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[1][6] The primary solution is meticulous degassing of the reaction mixture.

  • In Sonogashira Couplings: The oxidative dimerization of terminal alkynes is known as Glaser coupling and is a very common side reaction.[5] It is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[5]

Potential Cause (Sonogashira) Mechanism & Rationale Recommended Solution
Copper(I) & Oxygen The Cu(I) acetylide intermediate is oxidized by O₂ to a Cu(II) species, which then leads to the formation of the butadiyne byproduct.[5]1. Implement Copper-Free Conditions: This is the most direct way to eliminate Glaser coupling. Many modern protocols using robust palladium/ligand systems do not require a copper co-catalyst.[11][12] 2. Rigorous Degassing: If a copper co-catalyst is necessary, the complete exclusion of oxygen is paramount.[5] 3. Low Copper Concentration: Use the minimum effective amount of the copper(I) salt (e.g., 1-5 mol%).
High Temperature Elevated temperatures can sometimes favor the homo-coupling pathway over the desired cross-coupling.[5]Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate for the cross-coupling.
Issue 3: I am isolating a significant amount of Ethyl 2-fluorobenzoate.

The formation of the protodehalogenated product indicates that the C-I bond is being cleaved and replaced by a C-H bond. This often occurs after oxidative addition, where the Ar-Pd(II)-I intermediate reacts with a proton source before transmetalation can occur.[6]

Potential Cause Mechanism & Rationale Recommended Solution
Protic Impurities Water, alcohols, or other protic impurities in the solvent or reagents can serve as a proton source.Use high-purity, anhydrous solvents. Ensure all reagents are dry. If a phase-transfer catalyst is used, ensure it is anhydrous.
Solvent/Base Degradation Some amine bases or solvents can decompose at high temperatures to generate species that act as hydride donors.Screen alternative, more robust bases (e.g., K₃PO₄, Cs₂CO₃). Avoid solvents known to be hydride donors at high temperatures.
Slow Transmetalation If the transmetalation step is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of intercepting a proton source.Optimize conditions to accelerate transmetalation. This may involve changing the base, adding a salt additive (like LiCl in Stille couplings), or switching to a more polar solvent to better solubilize the base and organometallic partner.[13]

Visualized Workflows and Mechanisms

To better assist in your troubleshooting, the following diagrams illustrate the key chemical pathways and a logical workflow for problem-solving.

Catalytic Cycle and Major Side Reactions

G cluster_cycle Desired Cross-Coupling Cycle cluster_side Common Side Reactions pd0 Pd(0)L_n pd2 Ar-Pd(II)-X (L_n) pd0->pd2 Oxidative Addition (+ Ar-I) pd2_r Ar-Pd(II)-R' (L_n) pd2->pd2_r Transmetalation (+ R'-M) homo Ar-Ar (Homocoupling) pd2->homo Dimerization Pathway proto Ar-H (Protodehalogenation) pd2->proto Protonolysis pd2_r->pd0 product Ar-R' (Product) pd2_r->product Reductive Elimination hydro Ar(COOH)-I (Ester Hydrolysis) start Ar-I (Starting Material) start->hydro Base/H₂O G cluster_analysis Analysis of Byproducts (LC-MS / NMR) cluster_solutions Potential Solutions start Problem Observed Low Yield / Multiple Products homo_aryl Ar-Ar Homocoupling? start->homo_aryl Identify Byproducts homo_partner R'-R' Homocoupling? start->homo_partner Identify Byproducts proto Protodehalogenation? start->proto Identify Byproducts hydro Ester Hydrolysis? start->hydro Identify Byproducts sol_gas Improve Degassing Use Pd(0) Precatalyst homo_aryl->sol_gas homo_partner->sol_gas sol_copper Use Copper-Free Conditions (Sonogashira) homo_partner->sol_copper sol_solvent Use Anhydrous Solvents Screen Bases proto->sol_solvent sol_base Switch to Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃) hydro->sol_base

References

Technical Support Center: Optimizing Sonogashira Coupling of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of Ethyl 2-fluoro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and efficiency of this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges and provide scientifically grounded solutions.

Troubleshooting Guide: From Low Yields to Success

This section is presented in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

Q1: My reaction with this compound is sluggish or stalls completely. What are the potential causes and solutions?

A sluggish or stalled reaction is a common frustration, often pointing to issues with catalyst activity or reaction conditions. Your substrate, this compound, is electronically deficient due to the presence of the fluorine and ester groups. This electronic nature can influence the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

    • Solution: Employ a more active catalyst system. Consider using a palladium(II) precatalyst like PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst (e.g., CuI). The in-situ reduction of Pd(II) to the active Pd(0) species is often more efficient.[1] For particularly challenging cases, consider bulky, electron-rich phosphine ligands which can accelerate the oxidative addition and reductive elimination steps.[2][3]

  • Low Reaction Temperature: While many Sonogashira couplings proceed at room temperature, electron-deficient aryl iodides may require thermal energy to overcome the activation barrier for oxidative addition.[4][5]

    • Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40-60 °C, monitoring the reaction progress by TLC or LC-MS. For very stubborn reactions, temperatures up to 80 °C might be necessary.[6]

  • Inadequate Base: The base plays a crucial role in the deprotonation of the terminal alkyne.[1] If the base is too weak or sterically hindered, the formation of the copper acetylide intermediate will be slow, stalling the catalytic cycle.

    • Solution: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used, often serving as the solvent or co-solvent.[1] If the reaction is still slow, consider a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or THF.[7][8]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The formation of a butadiyne byproduct through the oxidative dimerization of the terminal alkyne is a frequent issue in copper-catalyzed Sonogashira reactions.[9] This side reaction consumes your alkyne and complicates purification.[5][9]

Primary Cause & Mitigation Strategies:

  • Presence of Oxygen: Oxygen is the primary culprit in promoting Glaser coupling.[9][10]

    • Solution 1: Rigorous Inert Atmosphere: Ensure your reaction setup is thoroughly deoxygenated. Use Schlenk techniques or a glovebox. Degas all solvents and liquid reagents by bubbling with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method.[10]

    • Solution 2: Copper-Free Conditions: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst.[9][11][12] Numerous copper-free protocols have been developed and can be highly effective, especially for electron-deficient aryl halides.[13][14][15]

    • Solution 3: Slow Addition of the Alkyne: If a copper-catalyzed system is necessary, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]

Q3: Dehalogenation of my this compound is a major side product. How can I prevent this?

The replacement of the iodine atom with hydrogen, leading to Ethyl 2-fluorobenzoate, is a known side reaction in palladium-catalyzed cross-couplings. While less common with aryl iodides compared to bromides, it can become significant under certain conditions.[10]

Contributing Factors & Solutions:

  • Elevated Temperatures: Higher reaction temperatures can promote dehalogenation.

    • Solution: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Base and Solvent: Some base/solvent combinations are more prone to facilitating dehalogenation.

    • Solution: If dehalogenation is a persistent issue, screen different amine bases or switch to an inorganic base like K₂CO₃. The choice of solvent can also play a role; consider switching from an amine solvent to a non-protic solvent like THF or dioxane.

  • Catalyst System: Certain palladium-ligand complexes may have a higher propensity for side reactions.

    • Solution: If other optimizations fail, screening different phosphine ligands or even N-heterocyclic carbene (NHC) ligands could be beneficial.[3][16]

Frequently Asked Questions (FAQs)

What are the key parameters to consider when setting up a Sonogashira coupling with an electron-deficient substrate like this compound?

For electron-deficient aryl halides, the oxidative addition step is generally facilitated.[2] However, careful consideration of the following is crucial:

  • Catalyst System: A robust palladium catalyst, often in conjunction with a copper(I) co-catalyst, is standard. For challenging substrates, consider high-activity catalyst systems with bulky, electron-rich ligands.[3]

  • Base: An amine base is typical, but for sluggish reactions, a stronger organic or inorganic base may be required.[7]

  • Solvent: The choice of solvent can influence reaction rates and solubility. Amine bases can often serve as the solvent, but co-solvents like THF, DMF, or toluene are also common.[8]

  • Temperature: While room temperature is often sufficient for aryl iodides, gentle heating may be necessary to drive the reaction to completion.[4]

How do I choose the right palladium catalyst and ligand?

The ideal catalyst and ligand combination depends on the specific substrates. For this compound, a good starting point is a commercially available Pd(II) precatalyst like PdCl₂(PPh₃)₂. If yields are low, consider ligands that are more electron-rich and sterically demanding than triphenylphosphine, as these can promote the key steps of the catalytic cycle.[2][3] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines in Sonogashira couplings.[16]

What is the role of the copper co-catalyst, and when should I consider a copper-free protocol?

In the traditional Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[14] This intermediate then undergoes transmetalation with the palladium(II) complex.[1] This copper-mediated pathway is generally faster than the direct reaction of the alkyne with the palladium complex.

However, the copper co-catalyst is also the primary cause of the undesirable alkyne homocoupling side reaction.[5][9] You should strongly consider a copper-free protocol if:

  • You are observing significant amounts of the Glaser coupling byproduct.[9]

  • Your alkyne is particularly valuable or prone to dimerization.

  • You are working in a pharmaceutical setting where minimizing copper contamination in the final product is critical.[15]

How can I ensure my reagents and solvents are of sufficient quality?

The success of a Sonogashira coupling is highly dependent on the purity of the reagents and the exclusion of oxygen and water.

  • Solvents: Use anhydrous, degassed solvents. If using an amine as a solvent, ensure it is freshly distilled.

  • Reagents: Use high-purity terminal alkynes and palladium catalysts. Copper(I) iodide is sensitive to oxidation and should be a white to off-white powder; if it is green or brown, it should be purified or replaced.

  • Inert Atmosphere: As mentioned previously, maintaining a rigorously inert atmosphere throughout the reaction is paramount to prevent both catalyst deactivation and alkyne homocoupling.[10]

Experimental Protocols

Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a good starting point for the coupling of this compound with a terminal alkyne.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (used as the solvent).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Optimized Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like cesium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent such as toluene or DMF.

  • Add the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions and Potential Outcomes

ParameterStandard Cu-CatalyzedCopper-FreePotential IssuesTroubleshooting
Catalyst PdCl₂(PPh₃)₂, CuIPd(PPh₃)₄ or other Pd(0) sourceCatalyst deactivationUse more active ligands, ensure inert atmosphere
Base TriethylamineCesium CarbonateIncomplete reactionScreen stronger bases (e.g., DBU)
Solvent TriethylamineToluene, DMFPoor solubilityUse a co-solvent
Temperature Room Temp to 50 °C80-100 °CSluggish reactionIncrease temperature incrementally
Main Side Reaction Alkyne HomocouplingDehalogenationLow yield, difficult purificationSwitch to copper-free, optimize conditions

Visualizations

Catalytic Cycles

Caption: Catalytic cycles for the copper-catalyzed Sonogashira coupling.

Troubleshooting Workflow

Caption: Systematic workflow for troubleshooting low yields.

References

Technical Support Center: Overcoming Low Reactivity in Heck Reactions with Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Heck reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of electron-deficient substrates, such as Ethyl 2-fluoro-5-iodobenzoate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve higher yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the challenges associated with the Heck reaction of this compound.

Q1: Why is this compound a challenging substrate for the Heck reaction?

A1: The low reactivity of this compound stems from its electronic properties. The presence of two electron-withdrawing groups (the fluoro and the ethyl ester groups) on the aromatic ring decreases the electron density of the aryl halide. This deactivation makes the initial, often rate-limiting, oxidative addition step of the palladium(0) catalyst to the carbon-iodine bond more difficult.[1]

Q2: What are the immediate signs of a failed or low-yielding Heck reaction with this substrate?

A2: Common indicators of a struggling reaction include:

  • No or minimal consumption of starting materials: As observed by TLC, GC-MS, or LC-MS analysis.

  • Formation of palladium black: This indicates catalyst decomposition and precipitation, rendering it inactive.[2]

  • Homocoupling of the aryl iodide: Formation of a biaryl byproduct.[3]

  • Reduction of the aryl iodide: The starting material is converted back to the corresponding arene.[3]

Q3: What is the most critical first step in troubleshooting a low-yield Heck reaction with this substrate?

A3: The most crucial initial step is to ensure the integrity of your catalyst system. This involves confirming that the palladium precatalyst is properly activated to the active Pd(0) species and that the chosen ligand is appropriate for this challenging substrate. For electron-deficient aryl halides, bulky and electron-rich ligands are often necessary to facilitate the oxidative addition step.[4]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Heck reaction of this compound.

Issue 1: Low or No Conversion of Starting Material

Q: I am observing very little to no consumption of my this compound. What are the likely causes and how can I address them?

A: Low or no conversion is a frequent problem with deactivated substrates. A systematic approach to troubleshooting is essential.

start Low/No Conversion catalyst 1. Catalyst System Inactive? start->catalyst conditions 2. Suboptimal Reaction Conditions? catalyst->conditions If catalyst is appropriate... solution1 Optimize Catalyst & Ligand catalyst->solution1 YES reagents 3. Reagent Purity/Stoichiometry? conditions->reagents If conditions are standard... solution2 Screen Solvents, Bases, & Temperature conditions->solution2 YES solution3 Verify Reagent Quality & Ratios reagents->solution3 YES

Caption: Troubleshooting workflow for low conversion in Heck reactions.

The choice of catalyst and ligand is paramount for activating electron-deficient aryl halides.

  • Palladium Precatalyst: While Pd(OAc)₂ is a common choice, it requires in situ reduction to the active Pd(0) species.[5] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.

  • Ligand Selection: Standard phosphine ligands like PPh₃ are often insufficient for deactivated substrates.[4] Bulky, electron-donating ligands are required to promote the oxidative addition step.[4][6] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong electron-donating ability and thermal stability.[7]

Table 1: Recommended Ligands for Deactivated Aryl Halides

Ligand TypeExamplesKey Advantages
Bulky Phosphines P(t-Bu)₃, XPhos, SPhosStrong electron donors, promote oxidative addition.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHigh thermal stability, excellent for high-temperature reactions.
Palladacycles Herrmann's CatalystPre-activated, often show high turnover numbers.
  • Solvent: The solvent can significantly influence catalyst stability and reaction rate.[8] For Heck reactions, polar aprotic solvents are generally preferred.

    • Recommended Solvents: DMF, DMAc, NMP, Dioxane.[8][9]

  • Base: The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[10] Both organic and inorganic bases can be effective, but their choice can impact the reaction outcome.

    • Organic Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, NaOAc.[9][10]

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier for deactivated substrates. However, excessively high temperatures can lead to catalyst decomposition.[3] A careful screening of the temperature range (e.g., 100-140 °C) is recommended.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Q: My reaction mixture turns black, and I observe a precipitate. What is causing this, and how can I prevent it?

A: The formation of palladium black is a clear sign of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive form.[2]

  • Causes:

    • High Temperatures: The catalyst is thermally unstable.

    • Presence of Oxygen: Traces of oxygen can oxidize and deactivate the catalyst.

    • Inadequate Ligand Stabilization: The ligand may not be effectively stabilizing the Pd(0) center.

  • Solutions:

    • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk techniques. Degas the solvent thoroughly before use.

    • Lower Reaction Temperature: If possible, screen for lower effective temperatures.

    • Use More Stable Ligands: NHC ligands are known for their high thermal stability and can be a good choice if high temperatures are unavoidable.[4]

    • Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes help to stabilize the catalyst, but very high ratios can inhibit the reaction.[11]

Part 3: Experimental Protocols and Mechanistic Insights
General Protocol for a Heck Reaction with this compound

This protocol provides a starting point for optimization.

  • Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., DMAc) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Catalytic Cycle of the Heck Reaction

Understanding the mechanism is key to effective troubleshooting. The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[12]

Heck_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B + Ar-I C Ar-Pd(II)-I(L)₂ B->C D Alkene Coordination C->D + Alkene E [Ar-Pd(II)-I(L)₂(Alkene)] D->E F Migratory Insertion E->F G R-CH₂-CH(Ar)-Pd(II)-I(L)₂ F->G H β-Hydride Elimination G->H I [H-Pd(II)-I(L)₂]⁺[Alkene]⁻ H->I J Product Release I->J L Reductive Elimination I->L + Base K Substituted Alkene J->K L->A N H-Base⁺ I⁻ L->N M Base M->L

Caption: The catalytic cycle of the Heck reaction.

For electron-deficient substrates like this compound, the "Oxidative Addition" step (B) is often the most challenging. The use of electron-rich ligands enhances the electron density on the palladium center, facilitating its insertion into the carbon-iodine bond.[13] The final "Reductive Elimination" step (L), where the base regenerates the active Pd(0) catalyst, is also critical for catalytic turnover.[10]

References

Technical Support Center: Sonogashira Coupling of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of Ethyl 2-fluoro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of fluorinated arylalkynes, a critical moiety in medicinal chemistry and materials science. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

I. Troubleshooting Guide: Common Byproducts and Mitigation Strategies

The Sonogashira coupling, while powerful, is often accompanied by the formation of undesired byproducts that can complicate purification and reduce yields.[1] This section addresses the most common issues encountered with this compound and provides actionable solutions.

Issue 1: Formation of a White or Yellow Precipitate (Alkyne Dimer)

Question: I am observing a significant amount of a solid byproduct that I've identified as the homocoupled dimer of my terminal alkyne (Glaser coupling product). What causes this and how can I prevent it?

Answer: The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a common side reaction in copper-co-catalyzed Sonogashira couplings.[1][2][3] This occurs when the copper acetylide intermediate undergoes oxidative dimerization in the presence of an oxidant, typically oxygen.[1][3]

Root Causes and Solutions:
CauseExplanationMitigation Strategy
Oxygen Contamination The copper(I) acetylide is readily oxidized by trace amounts of oxygen, leading to the formation of a diyne.[1][3]Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using techniques such as freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[4]
High Copper(I) Concentration A higher concentration of the copper co-catalyst can accelerate the rate of homocoupling.Reduce Copper Loading: Minimize the amount of the copper(I) salt (e.g., CuI) to the lowest effective concentration (typically 1-5 mol%).[5] In some cases, a copper-free protocol may be necessary.[3]
High Alkyne Concentration A high initial concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration of the alkyne, disfavoring dimerization.[5]
Experimental Protocol: Minimizing Glaser Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with high-purity argon or nitrogen for 15-20 minutes.

  • Solvent and Base Addition: Add the anhydrous and rigorously degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) via cannula or a gas-tight syringe.

  • Alkyne Addition: Prepare a solution of the terminal alkyne (1.1-1.2 equiv.) in a small amount of the degassed solvent and add it to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed.

Issue 2: Black Precipitate Formation (Palladium Black)

Question: My reaction mixture has turned black, and I'm observing a black precipitate. What does this signify, and how can I resolve it?

Answer: The formation of a black precipitate, commonly known as "palladium black," is indicative of the decomposition of the active Pd(0) catalyst.[4] This leads to a loss of catalytic activity and results in low or no product yield.

Root Causes and Solutions:
CauseExplanationMitigation Strategy
Presence of Oxygen Oxygen can oxidize the active Pd(0) species to inactive Pd(II) oxides or hydroxides, which then agglomerate and precipitate.[4]Strict Anaerobic Conditions: As with minimizing Glaser coupling, maintaining a scrupulously inert atmosphere is critical to prevent catalyst decomposition.
Impurities Impurities in reagents or solvents can act as catalyst poisons, leading to decomposition.Use High-Purity Reagents: Ensure all starting materials, solvents, and the base are of high purity. Solvents should be anhydrous, and the amine base should be freshly distilled if necessary.[4]
Inadequate Ligand Protection The phosphine ligands stabilize the Pd(0) center. If the ligand concentration is too low or the ligand is not robust enough, the palladium can precipitate.Use Appropriate Ligands: For challenging substrates, consider using bulky, electron-rich phosphine ligands that can better stabilize the palladium catalyst.[6]
Issue 3: Formation of Diaryl or Diyne Byproducts (Homocoupling)

Question: Besides the desired product, I am also isolating symmetrical byproducts corresponding to the homocoupling of my aryl iodide and my alkyne. Why is this happening?

Answer: The formation of symmetrical diaryl and diyne (Glaser) byproducts arises from competing homocoupling reactions. While diyne formation is copper-mediated, diaryl formation can occur through a palladium-catalyzed pathway.

Root Causes and Solutions:
CauseExplanationMitigation Strategy
Slow Cross-Coupling If the rate of the desired cross-coupling reaction is slow, the competing homocoupling pathways can become more significant.Optimize Reaction Conditions: Increase the reaction temperature or screen different palladium catalysts and ligands to accelerate the cross-coupling rate. For the electron-deficient this compound, the reaction should generally be facile.[7]
Inefficient Transmetalation A slow transmetalation step between the copper acetylide and the palladium complex can allow for side reactions to occur.Choice of Base and Solvent: The choice of amine base and solvent can influence the rate of transmetalation. Experiment with different bases (e.g., triethylamine, diisopropylamine) and solvents (e.g., THF, DMF, acetonitrile) to find the optimal combination.[8][9]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Sonogashira coupling of this compound, providing insights into the role of specific reagents and reaction parameters.

Q1: Why is a copper co-catalyst typically used in the Sonogashira reaction?

The copper(I) co-catalyst plays a crucial role in the catalytic cycle by reacting with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2][10] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkyne moiety to the palladium center.[3][10] This process is generally faster than the direct reaction of the alkyne with the palladium complex, allowing the reaction to proceed under milder conditions.[2]

Q2: Can I run the Sonogashira coupling of this compound without a copper co-catalyst?

Yes, copper-free Sonogashira protocols have been developed to avoid the issue of alkyne homocoupling (Glaser coupling).[3][11] In these methods, the reaction is typically carried out at a higher temperature, and a stronger base may be required to facilitate the deprotonation of the terminal alkyne and its subsequent reaction with the palladium complex.[3] For an activated substrate like an aryl iodide, a copper-free approach can be a viable option.

Q3: How does the fluorine substituent on the aromatic ring affect the reaction?

The electron-withdrawing nature of the fluorine atom can have several effects. It can make the aryl iodide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[3] This can lead to a faster overall reaction rate. However, the fluorine atom's position ortho to the ester may introduce some steric hindrance, which could potentially slow down the reaction. In rare cases, C-F bond activation can be a competing pathway, although this is less likely with an iodide present, as the C-I bond is much more reactive towards oxidative addition.[2]

Q4: What is the role of the amine base in the reaction?

The amine base serves multiple purposes in the Sonogashira coupling:

  • Deprotonation of the Alkyne: It deprotonates the terminal alkyne to form the acetylide anion, which is necessary for the formation of the copper acetylide.[3]

  • Regeneration of the Catalyst: It neutralizes the hydrogen halide (HI) that is formed during the reaction, preventing the protonation of the active Pd(0) catalyst and facilitating its regeneration.

  • Ligand: In some cases, the amine can also act as a ligand for the palladium and copper catalysts.

Q5: How can I effectively purify the final product from the byproducts and catalysts?

Purification of the Sonogashira product often involves the following steps:

  • Filtration: After the reaction is complete, it is advisable to filter the reaction mixture through a pad of Celite® to remove palladium black and other insoluble materials.[12][13]

  • Aqueous Workup: An aqueous workup with a solution of ammonium chloride can help to remove the copper catalyst by forming a soluble copper-ammonia complex.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from the homocoupled byproducts and other impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

III. Visualizing the Process

Troubleshooting Workflow for Byproduct Formation

The following diagram illustrates a systematic approach to troubleshooting common byproduct issues in the Sonogashira coupling of this compound.

Sonogashira_Troubleshooting cluster_byproducts Byproduct Identification cluster_solutions_dimer Solutions for Alkyne Dimer cluster_solutions_pd_black Solutions for Palladium Black cluster_solutions_homocoupling Solutions for Aryl Homocoupling start Reaction Analysis: Identify Primary Byproduct byproduct_dimer Alkyne Dimer (Glaser Coupling) start->byproduct_dimer White/Yellow Ppt. byproduct_pd_black Palladium Black start->byproduct_pd_black Black Ppt. byproduct_homocoupling Aryl Homocoupling start->byproduct_homocoupling Symmetrical Byproducts solution_degas Improve Degassing (Freeze-Pump-Thaw) byproduct_dimer->solution_degas solution_slow_addition Slow Alkyne Addition (Syringe Pump) byproduct_dimer->solution_slow_addition solution_cu_free Switch to Copper-Free Protocol byproduct_dimer->solution_cu_free solution_inert Ensure Strict Inert Atmosphere byproduct_pd_black->solution_inert solution_pure_reagents Use High-Purity Reagents & Solvents byproduct_pd_black->solution_pure_reagents solution_ligand Screen Bulky/Electron-Rich Ligands byproduct_pd_black->solution_ligand solution_optimize_conditions Optimize Conditions (Temp, Catalyst) byproduct_homocoupling->solution_optimize_conditions solution_screen_base_solvent Screen Base/ Solvent byproduct_homocoupling->solution_screen_base_solvent end_node Optimized Reaction solution_degas->end_node solution_slow_addition->end_node solution_cu_free->end_node solution_inert->end_node solution_pure_reagents->end_node solution_ligand->end_node solution_optimize_conditions->end_node solution_screen_base_solvent->end_node

Caption: A decision tree for troubleshooting byproduct formation.

Simplified Catalytic Cycles in Sonogashira Coupling

This diagram outlines the interconnected palladium and copper catalytic cycles involved in the Sonogashira reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oxidative_addition Ar-Pd(II)(I)L₂ pd0->pd_oxidative_addition Oxidative Addition (Ar-I) pd_transmetalation Ar-Pd(II)(C≡CR)L₂ pd_oxidative_addition->pd_transmetalation Transmetalation product Ar-C≡CR pd_transmetalation->product Reductive Elimination product->pd0 cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide Deprotonation (R-C≡CH, Base) cu_acetylide->pd_oxidative_addition To Transmetalation

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

IV. References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from --INVALID-LINK--

  • Springer. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from --INVALID-LINK--

  • ACS Publications. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Glaser coupling – Knowledge and References. Retrieved from --INVALID-LINK--

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from --INVALID-LINK--

  • KAUST Research Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from --INVALID-LINK--

  • The Sonogashira Coupling. (n.d.). Retrieved from --INVALID-LINK--

  • NIH National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from --INVALID-LINK--

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from --INVALID-LINK--

  • YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. Retrieved from --INVALID-LINK--

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from --INVALID-LINK--

  • ACS Publications. (2014, January 21). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Retrieved from --INVALID-LINK--

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved from --INVALID-LINK--

  • PubMed. (2005, March 17). Proximity effects in the palladium-catalyzed substitution of aryl fluorides. Retrieved from --INVALID-LINK--

  • University of Oxford. (n.d.). Palladium-catalyzed substitution of allylic fluorides. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2024, June 26). Sonogashira cross-coupling strategies towards nucleosides and analogues. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from --INVALID-LINK--

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Reaction of Ethyl 4-iodobenzoate. Retrieved from --INVALID-LINK--

References

Preventing homocoupling in Sonogashira reactions with Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling in Sonogashira Reactions with Ethyl 2-fluoro-5-iodobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction and encountering challenges with the formation of homocoupled byproducts, particularly when using electron-deficient substrates like this compound. As Senior Application Scientists, we provide not only solutions but also the mechanistic reasoning to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Tackling Homocoupling Head-On

This section addresses specific issues you may encounter during your experiments.

Q1: My main byproduct is a symmetrical 1,3-diyne. What is happening, and how can I minimize it?

A1: You are observing the Glaser-Hay coupling, an oxidative homocoupling of your terminal alkyne.[1][2] This side reaction is a classic challenge in traditional Sonogashira chemistry and is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][3] The rate of this undesired dimerization is competing with your desired cross-coupling reaction. To favor your product, you must either slow down the homocoupling or accelerate the cross-coupling.

Here are the primary strategies to suppress Glaser coupling:

  • Implement a Strictly Inert Atmosphere: Oxygen is the terminal oxidant for the Glaser reaction.[4] Its rigorous exclusion is the most critical first step.

    • Action: Degas all solvents and liquid reagents (including the amine base) using at least three freeze-pump-thaw cycles or by sparging with argon or high-purity nitrogen for 30-60 minutes. Assemble your reaction glassware under a positive pressure of inert gas.[3][5]

  • Control Alkyne Concentration with Slow Addition: The Glaser coupling is a bimolecular reaction between two alkyne molecules. By keeping the instantaneous concentration of the alkyne low, you can kinetically disfavor this pathway.

    • Action: Instead of adding the terminal alkyne all at once, use a syringe pump to add it slowly over several hours to the reaction mixture containing the aryl iodide and catalysts.[6]

  • Switch to a Copper-Free Protocol: The most definitive way to prevent a copper-mediated side reaction is to remove copper entirely.[1][5][7] Copper-free Sonogashira protocols have been extensively developed precisely to circumvent the homocoupling issue.[8][9]

    • Action: Employ a catalyst system designed for copper-free conditions. This typically involves a more active palladium precatalyst, often paired with bulky, electron-rich phosphine ligands and a suitable base. (See Protocol 2 below).

Q2: My reaction with this compound is sluggish, allowing homocoupling to become the dominant pathway. How can I accelerate the desired cross-coupling?

A2: While your substrate, this compound, is an electron-deficient aryl iodide and should be highly reactive towards oxidative addition[10], other factors can slow the overall catalytic cycle. If the cross-coupling is slow, the competing homocoupling has more time to occur.

Here’s how to optimize for speed and selectivity:

  • Re-evaluate Your Palladium Catalyst and Ligand: The choice of catalyst and ligand is paramount. The ligand's steric and electronic properties dictate the stability and activity of the catalytic species.[11]

    • Standard Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common starting points.[11]

    • For Challenging Substrates: If rates are low, consider more advanced systems. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) can accelerate both the oxidative addition and the rate-limiting reductive elimination steps, especially for sterically hindered or complex substrates.[12][13][14]

  • Optimize the Base: The base has two jobs: to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction.[1]

    • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common. Piperidine or other secondary amines can sometimes be more effective.[15] Ensure the base is anhydrous and freshly distilled.

    • Inorganic Bases: In some protocols, particularly copper-free ones, inorganic bases like Cs₂CO₃ or K₂CO₃ are used.[11]

  • Solvent Choice: The solvent can impact catalyst solubility and reaction rates. Anhydrous, degassed solvents are mandatory.

    • Common Solvents: THF, DMF, acetonitrile, and toluene are frequently used. A systematic screening of solvents can reveal an optimal medium for your specific substrate combination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of copper in the Sonogashira reaction, and how does it cause homocoupling?

A1: The Sonogashira reaction operates via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with your this compound. The resulting Pd(II) complex is the key intermediate for cross-coupling.

  • Copper Cycle: Copper(I) coordinates to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton, allowing the amine base to deprotonate it and form a copper acetylide intermediate.[11][13] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium and regenerating the Cu(I) salt. The final product is then formed via reductive elimination from the palladium center.

The Homocoupling Detour: The problematic copper acetylide intermediate is the branch point. In the presence of an oxidant (O₂), two of these copper acetylide molecules can couple together in the Glaser-Hay reaction to form the symmetrical 1,3-diyne.[2][16][17] This pathway is entirely independent of the palladium cycle.

Sonogashira_vs_Glaser cluster_copper Copper Cycle cluster_palladium Palladium Cycle R_H Terminal Alkyne (R-C≡C-H) Cu_Ac Copper Acetylide (R-C≡C-Cu) R_H->Cu_Ac + Cu(I), Base Ar_X Aryl Halide (Ar-X) Ar_Pd_X Ar-Pd(II)-X Ar_X:e->Ar_Pd_X:w Oxidative Addition Base Base CuX Cu(I) Pd0 Pd(0)L₂ O2 O₂ (Oxidant) Homo_Product Homocoupling Byproduct (R-C≡C-C≡C-R) Ar_Pd_CCR Ar-Pd(II)-C≡C-R Cu_Ac->Ar_Pd_CCR Transmetalation Cu_Ac->Homo_Product Oxidative Dimerization Ar_Pd_CCR->Pd0 Regenerates Pd(0) Cross_Product Desired Product (Ar-C≡C-R) Ar_Pd_CCR->Cross_Product Reductive Elimination

Caption: Competing Sonogashira (blue/green) and Glaser (red) pathways.
Q2: Is there a recommended troubleshooting workflow to follow when I first see homocoupling?

A2: Yes. A systematic approach is key to efficiently solving the problem. Start with the easiest and most impactful changes first before moving to more complex optimizations.

Troubleshooting_Workflow start Homocoupling Observed check_inert Is atmosphere rigorously inert? start->check_inert improve_inert ACTION: Improve degassing. Use freeze-pump-thaw. check_inert->improve_inert No check_rate Is cross-coupling reaction sluggish? check_inert->check_rate Yes improve_inert->start Re-run optimize_catalyst ACTION: Screen ligands (e.g., bulky, electron-rich phosphines). Optimize Base/Solvent/Temp. check_rate->optimize_catalyst Yes slow_addition ACTION: Use syringe pump for slow alkyne addition. check_rate->slow_addition No optimize_catalyst->start Re-run copper_free LAST RESORT: Switch to a validated copper-free protocol. optimize_catalyst->copper_free Still fails slow_addition->start Re-run slow_addition->copper_free Still fails success Problem Solved copper_free->success

Caption: A step-by-step workflow for troubleshooting homocoupling.

Data & Protocols

Table 1: Comparison of General Reaction Conditions
ParameterStandard Copper-Catalyzed SonogashiraCopper-Free SonogashiraRationale for Change
Atmosphere Inert (Critical)Inert (Recommended)Prevents oxidative Glaser coupling.[1][5]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂(AllylPdCl)₂, Pd₂(dba)₃, Pd(OAc)₂Precursors for more active catalytic species are often needed.[12]
Ligand PPh₃Bulky, e⁻-rich (e.g., P(t-Bu)₃, XPhos)Accelerates catalytic cycle to outcompete side reactions.[11][14]
Co-Catalyst CuI (1-10 mol%)NonePrimary method to eliminate Glaser coupling. [1][7]
Base Amines (Et₃N, Piperidine, DIPEA)Amines or Inorganic (Cs₂CO₃, K₂CO₃)Stronger bases may be needed to deprotonate alkyne without Cu(I) assistance.[11]
Temperature Room Temp to 80 °CRoom Temp to 100 °CHighly dependent on substrate and catalyst activity.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira (Inert Atmosphere)

This protocol is a starting point, emphasizing the rigorous exclusion of oxygen.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent/Base Addition: Via syringe, add 5 mL of anhydrous, degassed THF and 3 mL of anhydrous, degassed triethylamine.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture at room temperature. For best results, use a syringe pump to add the alkyne over 2-4 hours.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) under a positive pressure of argon. Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira

This protocol is highly effective at eliminating homocoupling byproducts.[12]

  • Catalyst Preparation: In a glovebox or a flame-dried Schlenk flask under argon, add (AllylPdCl)₂ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.10 mmol, 10 mol%).

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.).

  • Solvent/Base Addition: Via syringe, add 2 mL of anhydrous, degassed DMF, followed by an amine base such as diisopropylamine (2.0 mmol, 2.0 equiv.).

  • Reaction: Stir the reaction vigorously at room temperature. The active Pd(0) catalyst is formed in situ.[12] Monitor the reaction for consumption of the aryl iodide by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Work-up & Troubleshooting for Ethyl 2-fluoro-5-iodobenzoate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving ethyl 2-fluoro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. Here, we address common challenges in a practical, question-and-answer format, grounded in mechanistic principles to empower you to solve problems effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment. The workflow below provides a logical path for diagnosing and resolving common problems.

General Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flow for Cross-Coupling Work-up Start Analyze Crude Reaction Mixture (TLC / LC-MS) Incomplete Incomplete Reaction? (Starting Material Remains) Start->Incomplete Yes Byproducts Multiple Spots / Byproducts? Start->Byproducts No Incomplete->Byproducts No Incomplete_Sol Check Catalyst Activity Degas Solvents Thoroughly Optimize Base/Temperature Incomplete->Incomplete_Sol Yes Purification_Issues Purification Challenges? Byproducts->Purification_Issues No Homocoupling Homocoupling Product? Byproducts->Homocoupling Yes Palladium Residual Palladium (Black Precipitate)? Purification_Issues->Palladium Yes Ligand_Oxide Phosphine Oxide Present? Purification_Issues->Ligand_Oxide No Dehalogenation Dehalogenated Product? Homocoupling->Dehalogenation No Homocoupling_Sol Strictly Anaerobic Conditions Consider Copper-Free (Sonogashira) Homocoupling->Homocoupling_Sol Yes Hydrolysis Hydrolysis to Acid? Dehalogenation->Hydrolysis No Dehalogenation_Sol Lower Temperature Ensure High Purity Reagents Dehalogenation->Dehalogenation_Sol Yes Hydrolysis->Purification_Issues No Hydrolysis_Sol Use Milder Base (K₂CO₃, KF) Shorter Reaction Time Hydrolysis->Hydrolysis_Sol Yes Palladium->Ligand_Oxide No Palladium_Sol Filter through Celite Aqueous NH₄Cl Wash Use Scavenger Resin Palladium->Palladium_Sol Yes Ligand_Oxide_Sol Column Chromatography Precipitate with ZnCl₂ Crystallization Ligand_Oxide->Ligand_Oxide_Sol Yes

Caption: A decision-making workflow for troubleshooting common issues.

Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted this compound. What are the likely causes?

A: An incomplete reaction can stem from several factors related to catalyst stability and reaction conditions.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, rendering it inactive.[1] It can also aggregate to form palladium black, particularly at high temperatures or concentrations, which has poor catalytic activity.[2]

    • Solution: Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for 10-15 minutes.[3][4]

  • Inappropriate Base or Temperature: The base is crucial for the transmetalation step in Suzuki reactions and for neutralizing generated acid in Heck and Sonogashira couplings.[5][6] If the base is too weak or insoluble, the reaction may not proceed. Conversely, if the temperature is too low, the oxidative addition step, often rate-limiting with aryl halides, may be too slow.[7]

    • Solution: Screen different bases (see FAQ section for a comparison table). For sluggish reactions, consider increasing the temperature in increments of 10 °C. For Sonogashira couplings with aryl iodides, reactions are often feasible at room temperature but may require gentle heating if slow.[8]

  • Ligand Degradation: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air and may degrade over time, leading to catalyst deactivation.[1]

    • Solution: Use fresh, high-purity ligands. For air-sensitive ligands, handle them in a glovebox.

Q2: My crude product mixture shows multiple spots on the TLC plate. What are the common byproducts and how can I deal with them?

A: Besides your starting material, several side products are common in cross-coupling reactions. Identifying them is the first step toward removal.

  • Homocoupling of the Boronic Acid/Alkyne: This is a very common side reaction, especially in Suzuki (forming a biaryl from the boronic acid) and Sonogashira (forming a diyne from the terminal alkyne, known as Glaser coupling) reactions.[8]

    • Identification: These byproducts will have a different Rf value than your desired product on TLC.

    • Prevention & Removal: For Sonogashira, homocoupling is often copper-catalyzed, so ensuring strictly anaerobic conditions is critical.[8] You can also explore copper-free protocols. For Suzuki reactions, minimizing excess boronic acid can help. These byproducts are typically removed by column chromatography.

  • Hydrolysis of the Ethyl Ester: The ethyl ester on your substrate is susceptible to hydrolysis, forming 2-fluoro-5-iodobenzoic acid (starting material) or the coupled carboxylic acid product. This is particularly problematic when using strong bases like NaOH or KOH at elevated temperatures.[5][8]

    • Identification: The resulting carboxylic acid will have a much lower Rf on silica gel TLC and may streak. It can be visualized with an acidic stain.

    • Prevention & Removal: Use milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[9][10] If the acid has formed, it can be easily removed during the aqueous work-up by washing the organic layer with a mild basic solution like saturated sodium bicarbonate (NaHCO₃).[8]

  • Reductive Dehalogenation: You may observe the formation of ethyl 2-fluorobenzoate, where the iodine atom has been replaced by a hydrogen.

    • Identification: This byproduct will likely have a higher Rf than the starting material.

    • Prevention & Removal: This side reaction can be promoted by impurities in solvents or bases that act as a hydride source. Using high-purity reagents and lower reaction temperatures can mitigate this issue.[8] Removal is typically achieved via column chromatography.

Q3: After the initial work-up, I have a fine black powder (palladium black) that is difficult to filter. How do I remove residual palladium?

A: Complete removal of the palladium catalyst is crucial, especially in pharmaceutical synthesis.

  • Filtration through Celite: After diluting the reaction mixture with your extraction solvent, pass it through a plug of Celite (diatomaceous earth) in a sintered glass funnel.[11] This will trap the finely dispersed palladium black. Wash the Celite pad thoroughly with the solvent to ensure complete recovery of your product.

  • Aqueous Washes: Washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help complex and remove residual copper salts (from Sonogashira) and some palladium species.[8]

  • Scavengers: For trace amounts of palladium that are difficult to remove, commercially available scavenger resins or silicas functionalized with thiols can be stirred with the product solution to bind the residual metal, which is then removed by filtration.

Q4: My product is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?

A: If you are using a ligand like triphenylphosphine (PPh₃), its oxidation to TPPO is a common issue. TPPO is often difficult to separate from products of similar polarity by standard chromatography.

  • Crystallization: If your product is a solid, recrystallization may leave the TPPO in the mother liquor.

  • Chromatography Optimization: Sometimes, switching to a different solvent system (e.g., toluene/ethyl acetate or DCM/methanol) can improve separation on a silica gel column.

  • Precipitation with Zinc Chloride: TPPO forms a complex with zinc chloride that is insoluble in many polar organic solvents.[12] Dissolve your crude product in a solvent like ethyl acetate or ethanol, add a solution of zinc chloride (1 equivalent relative to the phosphine used), and stir. The (TPPO)₂ZnCl₂ complex will precipitate and can be removed by filtration.[12]

Part 2: FAQs & Standard Protocols

Q5: What is a reliable, general aqueous work-up procedure for these reactions?

A: The following protocol is a robust starting point for most Suzuki, Heck, and Sonogashira reactions involving this compound.

Experimental Protocol: General Aqueous Work-up
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.[13]

  • Quenching & Dilution: Dilute the cooled reaction mixture with an organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or toluene (5-10 volumes relative to the reaction solvent).[14]

  • Filtration (if necessary): If significant solids (e.g., palladium black, inorganic salts) are present, filter the diluted mixture through a pad of Celite. Rinse the pad with additional extraction solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water (1x). This removes the bulk of water-soluble components like the base and boronic acid byproducts.[3]

  • Acid/Base Wash (Optional):

    • To remove acidic impurities (e.g., hydrolyzed ester), wash with a saturated aqueous solution of NaHCO₃ (1x).

    • To remove residual amine bases (e.g., triethylamine), wash with a dilute aqueous solution of HCl (e.g., 1M) (1x). Caution: This may hydrolyze the ester if left for too long.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1x). This helps to remove residual water and break up any emulsions that may have formed.[3]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization.[14]

Q6: How does my choice of base impact the reaction and subsequent work-up?

A: The base is one of the most critical parameters in a cross-coupling reaction.[5] Its primary role in the Suzuki-Miyaura reaction is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[5][6][9] However, the base's strength and properties can significantly affect the outcome.

BaseFormulaStrengthCommon Use & Work-up Considerations
Potassium Carbonate K₂CO₃ModerateA very common, inexpensive, and effective base for many Suzuki couplings with aryl iodides.[10] Generally does not cause significant ester hydrolysis. Easily removed with an aqueous wash.
Cesium Carbonate Cs₂CO₃StrongOften provides higher yields for more challenging couplings due to its high solubility in organic solvents. More expensive. Can promote ester hydrolysis at high temperatures.[15]
Potassium Phosphate K₃PO₄StrongA highly effective base, particularly for coupling with less reactive aryl chlorides or bromides. It is less likely to cause ester hydrolysis than hydroxides.[15]
Potassium Fluoride KFWeakThe fluoride ion is believed to play a unique role in activating the boronic acid.[5] It is a good choice when base-sensitive functional groups, like your ester, are present.[6]
Sodium Hydroxide NaOHVery StrongCan be effective but carries a high risk of hydrolyzing the ethyl ester to the corresponding carboxylic acid, especially with heat.[5] Not generally recommended for this substrate unless reaction times are short and temperatures are low.
Q7: Why is it critical to use an inert atmosphere and degassed solvents?

A: The catalytic cycle of most cross-coupling reactions relies on a low-valent palladium species, typically Pd(0).[16] This species is highly electron-rich and therefore very sensitive to oxidation by atmospheric oxygen. Exposure to air can rapidly convert the active Pd(0) catalyst to an inactive Pd(II) species, halting the reaction.[1] Furthermore, in Sonogashira couplings, oxygen promotes the undesirable copper-mediated homocoupling of the alkyne partner (Glaser coupling).[8] Rigorous exclusion of oxygen by maintaining a positive pressure of an inert gas (argon or nitrogen) and using properly degassed solvents is essential for reproducibility and high yields.[3][13]

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-fluoro-5-iodobenzoate and Ethyl 2-bromo-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihalogenated benzene derivatives, in particular, serve as versatile building blocks, offering multiple, distinct reaction sites for sequential chemical modifications. This guide provides an in-depth comparative analysis of two such critical intermediates: Ethyl 2-fluoro-5-iodobenzoate and Ethyl 2-bromo-5-iodobenzoate.

While both molecules share an identical ester functional group and a highly reactive iodine atom at the 5-position, the crucial difference lies in the halogen—fluorine versus bromine—at the 2-position. This seemingly minor substitution has profound implications for the molecule's electronic properties and, consequently, its reactivity profile. This document will elucidate these differences, providing researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions in synthetic planning. We will explore their comparative performance in key synthetic transformations, including transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution, supported by mechanistic principles and detailed experimental protocols.

Theoretical Framework: The Electronic Influence of Fluorine vs. Bromine

The divergent reactivity of these two compounds is rooted in the fundamental electronic properties of fluorine and bromine.

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) . This effect significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Its mesomeric effect (+M) , involving donation of lone pair electrons to the π-system, is weak due to poor orbital overlap between the compact 2p orbital of fluorine and the larger 3p orbitals of the ring carbons. The inductive effect is dominant.

  • Bromine: While also electronegative, bromine's inductive effect is considerably weaker than fluorine's. Conversely, its larger size and more diffuse p-orbitals allow for more effective overlap with the ring's π-system, resulting in a more pronounced +M effect compared to fluorine.

These electronic differences dictate the reactivity at the two distinct halogenated positions on the ring: the C-X bond at position 2 (where X is F or Br) and the C-I bond at position 5.

Caption: Key reactive sites on the two benzoate esters.

Part 1: Reactivity at the C-I Bond (Position 5) - Cross-Coupling Reactions

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the primary site for transition-metal-catalyzed cross-coupling reactions in both molecules. In reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the first and often rate-determining step is the oxidative addition of the aryl halide to the metal center (e.g., Pd(0)). The reactivity trend for this step is overwhelmingly C-I > C-Br > C-Cl >> C-F .[1][2]

Therefore, for selective functionalization at the 5-position, both this compound and Ethyl 2-bromo-5-iodobenzoate are excellent substrates. The choice between them for a reaction at this site is often negligible, with reaction conditions being nearly identical. The ortho-halogen (F or Br) exerts only a minor electronic influence on the C-I bond's reactivity, which is typically overcome by the high intrinsic reactivity of the iodide.

Table 1: Representative Suzuki-Miyaura Coupling at the C-5 Position

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O904~92
Ethyl 2-bromo-5-iodobenzoatePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O904~90

Data presented is representative and synthesized from established principles of Suzuki-Miyaura reactions.[3][4][5]

Part 2: Reactivity at the C-X Bond (Position 2) - The Point of Divergence

The true difference in utility between these reagents becomes apparent when targeting the halogen at the 2-position. Here, the choice of reaction class dictates which substrate is superior.

A. Nucleophilic Aromatic Substitution (SNAr): The Advantage of Fluorine

For SNAr reactions, This compound is vastly more reactive . The mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is the initial attack of the nucleophile, which disrupts the ring's aromaticity.[6][7]

The strong -I effect of the fluorine atom powerfully stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy of this slow step.[8][9][10] Consequently, the overall reaction rate is significantly accelerated. While bromide is typically a better leaving group than fluoride in Sₙ2 reactions, in SNAr, the C-X bond cleavage occurs in the fast, second step, making the leaving group's ability less critical than the stabilization of the intermediate.[6][7]

Caption: SNAr mechanism highlighting the role of the halogen in stabilizing the intermediate.

Table 2: Comparative SNAr Reaction with Sodium Methoxide

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundNaOMe-DMF802>95
Ethyl 2-bromo-5-iodobenzoateNaOMe-DMF12024<10 (or no reaction)

Data is illustrative of the expected vast difference in reactivity based on established SNAr principles.[6][7][9]

B. Transition-Metal-Catalyzed Cross-Coupling: The Advantage of Bromine

For cross-coupling reactions at the 2-position, Ethyl 2-bromo-5-iodobenzoate is the superior substrate . As previously mentioned, the strength of the C-X bond is the critical factor for the oxidative addition step. The C-Br bond is significantly weaker and more polarizable than the C-F bond, allowing it to readily undergo oxidative addition to a low-valent metal catalyst. The C-F bond is generally unreactive under standard cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and requires specialized, highly active catalyst systems.[1][2]

This differential reactivity allows for orthogonal synthesis. One can first perform a cross-coupling reaction at the C-I bond of Ethyl 2-bromo-5-iodobenzoate, then subsequently target the C-Br bond in a second, distinct cross-coupling reaction under more forcing conditions.

Caption: A generic cross-coupling cycle emphasizing the critical oxidative addition step.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-5 Position

This protocol is effective for both substrates to functionalize the C-I bond.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (this compound or Ethyl 2-bromo-5-iodobenzoate, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water. Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][5]

Protocol 2: Comparative Buchwald-Hartwig Amination at the C-2 Position

This protocol highlights the reactivity difference at the C-F vs. C-Br bond.

  • Reaction Setup: In a glovebox, add the aryl halide (this compound or Ethyl 2-bromo-5-iodobenzoate, 1.0 equiv) to an oven-dried vial with a magnetic stir bar. Add the amine (1.2 equiv), a strong base like sodium tert-butoxide (NaOtBu, 1.3 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial and heat to 100-110 °C.

  • Monitoring and Expected Outcome:

    • For Ethyl 2-bromo-5-iodobenzoate , the reaction should proceed to completion within 12-24 hours, yielding the C-2 aminated product.

    • For This compound , little to no conversion is expected under these conditions due to the inertness of the C-F bond.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, concentrated, and purified via column chromatography.[11][12]

Conclusion and Strategic Recommendations

The choice between this compound and Ethyl 2-bromo-5-iodobenzoate is not a matter of superior overall reactivity, but of strategic selection for the desired chemical transformation.

  • For selective functionalization at the C-5 position via cross-coupling , both reagents are equally effective, as the highly reactive C-I bond dominates the chemistry.

  • To perform a Nucleophilic Aromatic Substitution (SNAr) at the C-2 position , this compound is the unequivocally superior choice. Its C-F bond is highly activated towards nucleophilic attack.

  • To perform a cross-coupling reaction at the C-2 position , Ethyl 2-bromo-5-iodobenzoate is the required substrate. Its C-Br bond is amenable to oxidative addition, whereas the C-F bond is not.

This clear dichotomy in reactivity allows for sophisticated synthetic planning. A researcher can leverage the C-I bond for an initial coupling, then choose the appropriate ortho-halogen to enable a subsequent, selective transformation at the C-2 position, either by SNAr (using the fluoro-analogue) or by a second cross-coupling (using the bromo-analogue). Understanding these fundamental principles is key to unlocking the full synthetic potential of these valuable intermediates.

References

A Senior Application Scientist's Guide to the NMR Validation of Suzuki Coupling Products from Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced fields of organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its reliability in constructing complex biaryl scaffolds has cemented its role in the synthesis of countless pharmaceutical agents and advanced materials. However, the successful synthesis is merely the first chapter of the story; rigorous, unambiguous validation of the final product is paramount to ensure purity, confirm structural integrity, and validate the synthetic route.

This guide provides an in-depth comparison and practical workflow for the validation of Suzuki coupling products derived from Ethyl 2-fluoro-5-iodobenzoate. We will delve into the nuances of using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for characterization, offering a significant advantage over simpler separative techniques like HPLC or TLC which, while useful, do not provide the same level of structural detail. By leveraging the unique sensitivities of ¹H, ¹³C, and especially ¹⁹F NMR, we can create a comprehensive and self-validating system for product confirmation.

The Suzuki-Miyaura Coupling: A Brief Overview

The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3]

For our substrate, this compound, the high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner for this transformation.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Product caption Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Why NMR is the Definitive Validation Tool

While techniques like LC-MS can confirm the molecular weight of a product and TLC can indicate the consumption of starting material, only NMR spectroscopy provides a detailed atomic-level map of the molecule.[4] It allows for the unambiguous determination of the carbon-hydrogen framework, the electronic environment of specific nuclei, and through-bond connectivity via spin-spin coupling. For fluorinated compounds, the power of NMR is extended significantly.

  • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. The formation of the new biaryl bond results in a distinct and predictable change in the aromatic region of the spectrum.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization. The presence of fluorine introduces characteristic C-F coupling, which is a powerful diagnostic tool.

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive.[5] Its chemical shift is extremely responsive to changes in the electronic environment, making it an exceptional probe for confirming the success of the reaction.[6] A successful coupling will induce a noticeable shift in the fluorine resonance compared to the starting material.

A Practical Workflow for NMR Validation

The following protocol outlines a general procedure for the preparation and analysis of a Suzuki coupling product.

NMR_Workflow cluster_synthesis Synthesis & Workup cluster_nmr NMR Analysis Reaction Suzuki Coupling Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification SamplePrep Prepare NMR Sample (~10-20 mg in 0.6 mL CDCl3) Purification->SamplePrep Isolate Product Acquisition Acquire 1H, 13C, & 19F Spectra SamplePrep->Acquisition Processing Process & Analyze Data Acquisition->Processing Validation Structure Validated Processing->Validation Compare to Starting Material caption Fig. 2: Experimental workflow from synthesis to NMR validation.

Fig. 2: Experimental workflow from synthesis to NMR validation.
Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified, dry product in 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm), though other secondary standards can be used.[7]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program.

    • Typical parameters: 1024-4096 scans (or more, depending on concentration), relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • A standard proton-decoupled single-pulse experiment is usually sufficient.

    • Due to the high sensitivity of the ¹⁹F nucleus, fewer scans (e.g., 64-256) are often required.[8]

    • The spectral width for ¹⁹F NMR is much larger than for ¹H NMR; a width of ~250 ppm is a good starting point for aromatic fluorine compounds.[6]

Comparative Data Analysis: A Hypothetical Case Study

Let's consider the Suzuki coupling of This compound (A) with phenylboronic acid to yield the hypothetical product Ethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate (B) .

Table 1: Predicted NMR Data for Starting Material and Product

CompoundNucleusPredicted Chemical Shift (δ, ppm)Key Features & Rationale
(A) this compound¹H ~8.2 (dd), ~7.9 (ddd), ~7.1 (t), 4.4 (q), 1.4 (t)The aromatic protons are influenced by the electron-withdrawing ester, the electronegative fluorine, and the deshielding iodine.
¹³C ~164 (d), ~162 (d), ~143 (d), ~138 (d), ~118 (d), ~90 (s), ~62 (s), ~14 (s)The carbon directly bonded to fluorine (C2) will show a large ¹JCF coupling. Other aromatic carbons will show smaller ²⁻⁴JCF couplings. The C-I carbon (C5) is shifted significantly upfield to ~90 ppm.
¹⁹F ~ -110 to -115The chemical shift is typical for a fluorine atom on a benzene ring with an ortho ester group.
(B) Ethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate¹H ~8.0-7.2 (m), 4.4 (q), 1.4 (t)Disappearance of the distinct downfield signals from the iodo-substituted ring. Appearance of new signals from the added phenyl group, leading to a more complex multiplet in the aromatic region.
¹³C ~165 (d), ~161 (d), ~135-127 (multiple signals), ~116 (d), ~62 (s), ~14 (s)The upfield C-I signal at ~90 ppm disappears. New signals for the second aromatic ring appear in the typical ~127-135 ppm range. C-F couplings persist.
¹⁹F ~ -112 to -118A shift in the fluorine resonance is expected due to the replacement of the iodine with a phenyl group, which alters the electronic environment. The change may be subtle but measurable.[9]

Note: Predicted values are based on additive substituent effects and data from analogous compounds.[10][11] d denotes a doublet due to C-F coupling.

Identifying Common Suzuki Coupling Byproducts

A thorough NMR analysis not only confirms the desired product but also helps identify common byproducts, which is crucial for reaction optimization and ensuring product purity.

1. Protodehalogenation: This side reaction involves the replacement of the halogen (iodine) with a hydrogen atom, leading to the formation of Ethyl 2-fluorobenzoate .[11]

  • ¹H NMR Signature: The spectrum simplifies to a classic four-proton aromatic system, and the distinct downfield signals of the starting material vanish.

  • ¹³C NMR Signature: The C-I signal at ~90 ppm is replaced by a C-H signal at ~115-135 ppm.

  • ¹⁹F NMR Signature: A significant shift in the fluorine resonance will be observed due to the change from an iodine to a hydrogen substituent at the para position.

2. Homocoupling: This involves the coupling of two molecules of the boronic acid reagent, which would produce biphenyl in our case study.

  • ¹H & ¹³C NMR Signature: The characteristic, often highly symmetric, signals of biphenyl may be observed. If the concentration is low, these signals might be minor impurities in the baseline.

A clean set of ¹H, ¹³C, and ¹⁹F NMR spectra that aligns with the predicted data for the desired product (B) and shows the absence of signals corresponding to the starting material (A) or common byproducts provides definitive validation of a successful Suzuki-Miyaura cross-coupling reaction.

Conclusion

In modern chemical synthesis, "making it" is only part of the challenge; "proving it" is equally critical. For complex molecules like the fluorinated biaryls derived from this compound, a multi-faceted NMR approach is not just advantageous—it is essential. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, researchers can achieve unambiguous structural confirmation, identify potential impurities, and build a robust, self-validating data package for their synthesized compounds. This level of analytical rigor is the bedrock of trustworthy and reproducible science, ensuring that the molecules advanced into further research and development are precisely what they are intended to be.

References

A Comparative Guide to the Characterization of Biaryl Compounds Synthesized from Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel biaryl scaffolds is a cornerstone for the discovery of new therapeutic agents. These structural motifs are prevalent in a multitude of biologically active molecules. Ethyl 2-fluoro-5-iodobenzoate has emerged as a highly versatile and valuable building block for the construction of complex, fluorinated biaryls. The presence of both a fluorine atom and a highly reactive iodine atom on the phenyl ring provides a unique combination of properties that can be strategically exploited in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical comparison of the characterization of compounds synthesized from this compound, with a focus on a representative Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer a comparative perspective on the use of alternative halogenated precursors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Advantage of this compound in Biaryl Synthesis

The utility of this compound stems from the distinct roles of its halogen substituents. The iodine atom serves as an excellent leaving group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the relatively weak carbon-iodine bond.[1][2] This high reactivity allows for milder reaction conditions, often leading to higher yields and shorter reaction times compared to other aryl halides.[1]

The fluorine atom, on the other hand, is often incorporated into drug candidates to enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[3] Its high electronegativity can also influence the electronic properties of the molecule, providing a tool for fine-tuning its biological activity.

Representative Synthesis: Suzuki-Miyaura Coupling with 4-Acetylphenylboronic Acid

A pertinent example of the application of this compound is its Suzuki-Miyaura coupling with 4-acetylphenylboronic acid to synthesize ethyl 4'-acetyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate. This reaction is a robust method for forming a carbon-carbon bond between the two aromatic rings.

G cluster_reactants Reactants cluster_conditions Reaction Conditions start_material1 This compound product Ethyl 4'-acetyl-2-fluoro- [1,1'-biphenyl]-4-carboxylate start_material1->product start_material2 4-Acetylphenylboronic acid start_material2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalytic Cycle base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of ethyl 4'-acetyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), 4-acetylphenylboronic acid (1.2 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add a degassed solution of a base, such as 2M aqueous potassium carbonate (K₂CO₃, 2.0 equiv.), and a solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Reaction: Heat the mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 4'-acetyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate.

Comprehensive Characterization of the Synthesized Compound

Accurate and thorough characterization is paramount to confirm the structure and purity of the synthesized biaryl compound. A multi-technique approach is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the formation of the desired biaryl product.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings, as well as the ethyl ester and acetyl groups. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the connectivity of the two rings.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a valuable technique for confirming its presence and providing information about its electronic environment.

Table 1: Predicted NMR Data for Ethyl 4'-acetyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~8.0 (aromatic), ~7.8 (aromatic), ~7.5 (aromatic), ~4.4 (CH₂), ~2.6 (CH₃-acetyl), ~1.4 (CH₃-ethyl)d, d, m, q, s, t
¹³C~197 (C=O, ketone), ~165 (C=O, ester), ~160 (C-F, d), ~120-145 (aromatic C), ~62 (OCH₂), ~27 (CH₃-acetyl), ~14 (CH₃-ethyl)-
¹⁹F-110 to -120s
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and confirming the molecular formula (C₁₇H₁₅FO₃).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling chromatography with mass spectrometry allows for the separation of the product from any impurities and provides mass information for each component. This is particularly useful for monitoring reaction progress and assessing the purity of the final product.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound.[6] A well-developed HPLC method can separate the desired product from starting materials, by-products, and other impurities.

  • Column: A reverse-phase C18 column is typically used for the analysis of biaryl compounds.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), often with a small amount of an acid modifier like 0.1% formic acid, is commonly employed.

  • Detection: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm) is used for quantification. A photodiode array (PDA) detector can provide spectral information to assess peak purity.[7]

  • Sample Preparation: A dilute solution of the sample in the mobile phase is prepared and filtered before injection.

  • Analysis: The retention time of the main peak is compared to a reference standard if available. The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G start Synthesized Compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect analyze Data Analysis (Purity Assessment) detect->analyze

Caption: Workflow for HPLC purity assessment.

Comparative Analysis: The Impact of the Halogen Substituent

The choice of the halogen on the starting material has a significant impact on the outcome of the Suzuki-Miyaura coupling reaction. A comparison between this compound and its bromo- and chloro-analogues highlights the advantages of the iodo-substituted compound.

Table 2: Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling

Starting MaterialRelative ReactivityTypical Reaction ConditionsCost
Ethyl 2-fluoro-5-iodo benzoateHighMilder temperatures (e.g., 80-90 °C), lower catalyst loadingHigher
Ethyl 2-fluoro-5-bromo benzoateModerateHigher temperatures (e.g., >100 °C), higher catalyst loading, stronger ligandsModerate
Ethyl 2-fluoro-5-chloro benzoateLowHarsh conditions, specialized catalysts and ligands often requiredLower

The higher reactivity of the iodo-substituted starting material is a direct consequence of the weaker C-I bond, which facilitates the rate-determining oxidative addition step in the palladium catalytic cycle.[1][2] While aryl iodides are generally more expensive, the ability to use milder conditions can be advantageous, especially when working with sensitive functional groups. Furthermore, the higher reactivity can lead to cleaner reactions with fewer side products, simplifying purification.

Studies have shown that for Suzuki couplings, the reactivity order is generally I > Br >> Cl.[8] In some cases, reactions with aryl iodides can proceed efficiently at lower temperatures where the corresponding aryl bromides show little to no conversion.[8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex fluorinated biaryl compounds. Its high reactivity in Suzuki-Miyaura cross-coupling reactions, driven by the presence of the iodine atom, allows for efficient C-C bond formation under relatively mild conditions. A comprehensive characterization of the synthesized products, employing a combination of NMR, MS, and HPLC, is essential to confirm the desired structure and ensure high purity.

When compared to its bromo- and chloro-analogues, this compound offers a significant advantage in terms of reactivity, which can translate to higher yields, shorter reaction times, and milder reaction conditions. While the initial cost of the starting material may be higher, these benefits can lead to overall process efficiency and are particularly valuable in the synthesis of complex and sensitive molecules for drug discovery and development. The strategic choice of this starting material can, therefore, significantly accelerate the path to novel and potentially life-saving therapeutics.

References

A Senior Application Scientist's Guide to Mass Spectrometric Analysis of Heck Reaction Products from Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the Palladium-catalyzed Heck reaction stands as a cornerstone for carbon-carbon bond formation.[1] Its ability to forge complex molecular architectures from readily available starting materials is invaluable.[1] This guide provides an in-depth analysis of the Heck reaction involving Ethyl 2-fluoro-5-iodobenzoate, with a specific focus on the characterization of its products using mass spectrometry. As professionals in pharmaceutical analysis, the precise identification of reaction products, including desired compounds and potential impurities, is paramount for ensuring drug quality, safety, and regulatory compliance.[2]

This document will delve into the mechanistic nuances of the Heck reaction, provide a detailed experimental protocol, and offer a comprehensive guide to interpreting the resulting mass spectra. We will explore not only the identification of the target molecule but also the characterization of common side products, a critical aspect often encountered in process development and optimization.

The Heck Reaction: A Mechanistic Overview

The Heck, or Mizoroki-Heck, reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[3] The widely accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway.[3][4]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl.[4]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by migratory insertion of the aryl group into the alkene.[4] This step dictates the regioselectivity of the reaction.[5]

  • β-Hydride Elimination: This step forms the substituted alkene product. For the reaction to proceed, the palladium and the hydride must be in a syn-coplanar arrangement.[5]

  • Reductive Elimination and Catalyst Regeneration: A base is crucial for the regeneration of the Pd(0) catalyst by facilitating the reductive elimination of H-X.[4][5]

dot graph "Heck_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Pd(0)L₂", fillcolor="#F1F3F4"]; B [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; C [label="Ar-Pd(II)-I(L)₂\n(Ar = Ethyl 2-fluoro-5-benzoate)", fillcolor="#F1F3F4"]; D [label="Alkene\nCoordination", shape=plaintext, fontcolor="#5F6368"]; E [label="[Ar-Pd(II)-I(L)₂(Alkene)]", fillcolor="#F1F3F4"]; F [label="Migratory\nInsertion", shape=plaintext, fontcolor="#5F6368"]; G [label="R-CH₂-CH(Ar)-Pd(II)-I(L)₂", fillcolor="#F1F3F4"]; H [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#5F6368"]; I [label="[H-Pd(II)-I(L)₂]⁺[Alkene-Ar]⁻", fillcolor="#F1F3F4"]; J [label="Reductive\nElimination\n(Base)", shape=plaintext, fontcolor="#5F6368"]; K [label="Product\n(Substituted Alkene)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Ar-I"]; B -> C; C -> D [label="Alkene"]; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> A; I -> K [style=dashed, color="#EA4335"]; } Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of this compound

This protocol outlines a general procedure for the Heck reaction of this compound with ethyl acrylate. The choice of a phosphine-free catalyst system is highlighted to minimize potential interference in mass spectrometric analysis and to align with greener chemistry principles.[6]

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Potassium carbonate (2.0 mmol).

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Add ethyl acrylate (1.2 mmol).

  • Stir the reaction mixture at a predetermined temperature (e.g., 100-120 °C).[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mass Spectrometric Analysis: Identifying Products and Byproducts

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds in a mixture, making it indispensable in drug development.[8][9] For the analysis of Heck reaction products, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of molecular ions with minimal fragmentation.[10][11]

dot graph "MS_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Crude Reaction Mixture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC [label="Liquid Chromatography (LC)\nSeparation", fillcolor="#F1F3F4"]; ESI [label="Electrospray Ionization (ESI)", fillcolor="#F1F3F4"]; MS1 [label="Mass Analyzer (MS1)\nFull Scan (m/z)", fillcolor="#F1F3F4"]; Data [label="Data Acquisition\n(Mass Spectrum)", shape=document, fillcolor="#FBBC05"]; Interpretation [label="Data Interpretation\n- Molecular Ion Identification\n- Isotopic Pattern Analysis", fillcolor="#F1F3F4"]; MS2 [label="Tandem MS (MS/MS)\nFragmentation of Selected Ions", fillcolor="#F1F3F4"]; FragData [label="Fragmentation Spectrum", shape=document, fillcolor="#FBBC05"]; Structure [label="Structural Elucidation", fillcolor="#F1F3F4"]; Report [label="Final Report\n- Product Identification\n- Impurity Profiling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> LC; LC -> ESI; ESI -> MS1; MS1 -> Data; Data -> Interpretation; Interpretation -> MS2 [label="Select Ions of Interest"]; MS2 -> FragData; FragData -> Structure; Structure -> Report; Interpretation -> Report; } Caption: Workflow for LC-MS analysis of reaction products.

Expected Products and Their Mass Signatures

The primary product of the Heck reaction between this compound and ethyl acrylate is expected to be Ethyl (E)-3-(4-ethoxycarbonyl-3-fluorophenyl)acrylate. However, other regioisomers and side products can also form.

CompoundStructureMolecular FormulaExact Mass (m/z) [M+H]⁺
This compound (Starting Material) C₉H₈FIO₂309.9553
Ethyl acrylate (Starting Material) C₅H₈O₂101.0597
Expected Product (E-isomer) Ethyl (E)-3-(4-ethoxycarbonyl-3-fluorophenyl)acrylateC₁₄H₁₅FO₄267.1027
Potential Regioisomer (α-product) Ethyl 2-(4-ethoxycarbonyl-3-fluorophenyl)acrylateC₁₄H₁₅FO₄267.1027
Dehalogenated Side Product Ethyl 2-fluorobenzoateC₉H₉FO₂169.0659
Homocoupling Side Product Diethyl 4,4'-difluoro-[1,1'-biphenyl]-2,2'-dicarboxylateC₁₈H₁₆F₂O₄347.1090

Note: The exact mass values are crucial for high-resolution mass spectrometry (HRMS) analysis, which can confirm the elemental composition of the detected ions.

Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[10] By isolating a specific ion and inducing fragmentation, we can gain insights into the molecule's structure. For the expected ethyl benzoate derivatives, characteristic fragmentation patterns include:

  • Loss of an ethoxy radical (-OC₂H₅): This results in a stable acylium ion. For the expected product, this would correspond to a loss of 45 Da.[12]

  • Loss of ethylene (-C₂H₄): This can occur from the ethyl ester group.[12]

  • Cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for esters.[13]

For example, the fragmentation of the expected product ([M+H]⁺ at m/z 267.1027) might show a prominent fragment at m/z 222.0971, corresponding to the loss of the ethoxy group. Further fragmentation could involve the loss of CO (28 Da).

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the connectivity of atoms and stereochemistry. It is invaluable for distinguishing between regioisomers, such as the α and β products of the Heck reaction, which have identical mass-to-charge ratios.[14]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is used to separate the components of the reaction mixture. When coupled with a UV detector, it can quantify the relative amounts of each component. This is a standard method for monitoring reaction progress and determining product purity.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can provide excellent separation and identification. However, many pharmaceutical intermediates may require derivatization to be suitable for GC analysis.

The combination of LC-MS with NMR provides the most robust and unambiguous characterization of the reaction products, a necessity in the rigorous environment of drug development.

Troubleshooting and Side Reactions

The Heck reaction, while versatile, is not without potential challenges. Mass spectrometry is an excellent tool for identifying the products of common side reactions:

  • Alkene Isomerization: The β-hydride elimination step can be reversible, leading to isomerization of the double bond in the product.[5]

  • Homocoupling: The aryl halide can couple with itself to form a biaryl compound.[7]

  • Reduction of the Halide: The starting aryl iodide can be reduced to the corresponding arene.[7]

By identifying these side products through their unique mass signatures, reaction conditions can be optimized to favor the formation of the desired product. For instance, the choice of base and solvent can significantly impact the reaction outcome.[7]

Conclusion

The analysis of Heck reaction products from this compound by mass spectrometry is a critical step in the synthesis of complex molecules for drug development. This guide has provided a comprehensive overview, from the underlying reaction mechanism to detailed experimental and analytical protocols. By understanding the expected products, potential side reactions, and the power of mass spectrometric analysis, researchers can confidently characterize their reaction outcomes. The integration of mass spectrometry with other analytical techniques like NMR ensures the highest level of scientific integrity and is fundamental to the successful development of new therapeutic agents.

References

A Comparative Benchmarking Guide: The Reactivity of Ethyl 2-fluoro-5-iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Aryl iodides are premier electrophiles in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the often rate-determining oxidative addition step.[1][2] However, not all aryl iodides are created equal. The substitution pattern on the aromatic ring profoundly influences reactivity through a combination of electronic and steric effects.[3][4]

This guide provides an in-depth, objective comparison of Ethyl 2-fluoro-5-iodobenzoate , a highly functionalized aryl iodide, against a panel of other common aryl iodides. Our goal is to move beyond simple catalog data and provide field-proven insights and supporting experimental frameworks to help you make informed decisions in your catalytic applications. We will dissect the molecule's unique electronic architecture, benchmark its performance in the workhorse Suzuki-Miyaura reaction, and provide comparative data for Heck and Sonogashira couplings.

The Subject Molecule: Deconstructing this compound

The reactivity of an aryl iodide is fundamentally tied to the electrophilicity of the carbon atom bearing the iodine. Electron-withdrawing groups (EWGs) enhance this electrophilicity, accelerating the oxidative addition of the Pd(0) catalyst into the C-I bond.[5] this compound is uniquely equipped with two distinct EWGs, positioned to significantly influence the reaction center.

  • Ortho-Fluoro Group: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I), lowering the electron density across the aromatic ring.

  • Meta-Ester Group: The ethyl ester group also acts as an EWG through both induction (-I) and resonance (-M), further polarizing the C-I bond.

The combination of these two groups renders the C-I bond exceptionally susceptible to oxidative addition, predicting a high degree of reactivity.

Suzuki_Workflow prep Preparation (Inert Atmosphere) reagents Add Aryl Iodide (0.5 mmol) Phenylboronic Acid (0.6 mmol) Na2CO3 (1.0 mmol) prep->reagents 1 catalyst Add Pd(PPh3)4 (1.5 mol%) Solvent (Toluene/EtOH/H2O) reagents->catalyst 2 reaction Reaction Heat to 85°C Monitor by TLC/GC catalyst->reaction 3 workup Workup Cool, Dilute with EtOAc Wash with H2O, Brine reaction->workup 4 purify Purification Dry (Na2SO4), Concentrate Column Chromatography workup->purify 5 analysis Analysis Yield, NMR, MS purify->analysis 6

References

Comparison Guide: Efficacy of Ethyl 2-fluoro-5-iodobenzoate versus Analogous Triflates in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of an Electrophile in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds. For researchers in drug development, the ability to efficiently construct complex biaryl and heteroaryl scaffolds is paramount. The choice of the electrophilic partner—typically an aryl halide or pseudohalide—is a critical decision that dictates reaction kinetics, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth comparison of two powerful electrophiles: Ethyl 2-fluoro-5-iodobenzoate , an electron-deficient aryl iodide, and its corresponding analog, Ethyl 2-fluoro-5-(trifluoromethanesulfonyloxy)benzoate , an aryl triflate. We will dissect the mechanistic nuances, compare their performance based on experimental data, and provide practical protocols to guide your selection process.

Mechanistic Foundations: The Critical Oxidative Addition Step

The efficacy of any electrophile in the Suzuki-Miyaura reaction is fundamentally governed by its ability to undergo oxidative addition to a Palladium(0) catalyst. This is typically the rate-determining step of the catalytic cycle.[1]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_0 pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiib Ar-Pd(II)L₂-OR' pdiix->pdiib Ligand Exchange (Base Assisted) pdiir Ar-Pd(II)L₂-R¹ pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-R¹ (Product) pdiir->product arx Ar-X (Iodide or Triflate) arx->pdiix boronic R¹-B(OH)₂ boronic->pdiib base Base (e.g., K₂CO₃) base->pdiib

Figure 1: The Suzuki-Miyaura Catalytic Cycle

The general reactivity trend for common leaving groups (X) in the oxidative addition step is well-established: R-I > R-OTf > R-Br >> R-Cl .[2] This hierarchy is a direct consequence of the bond dissociation energies of the Carbon-X bond. The weaker C-I bond requires less energy to cleave, resulting in a faster rate of oxidative addition compared to the C-OTf bond.

Both substrates in this guide, being substituted with electron-withdrawing fluoro and ester groups, are inherently activated toward oxidative addition.[3][4] This electronic feature enhances the electrophilicity of the ipso-carbon, making it more susceptible to attack by the electron-rich Pd(0) catalyst.

The Competitors: A Head-to-Head Analysis

Substrate Synthesis and Accessibility

A primary consideration for any large-scale synthesis is the availability and cost of starting materials. Here, the triflate offers a distinct strategic advantage.

Synthesis_Paths Figure 2: Synthetic Accessibility of Electrophiles phenol Ethyl 2-fluoro-5-hydroxybenzoate (From Phenol) triflate Ethyl 2-fluoro-5-(trifluoromethanesulfonyloxy)benzoate (Aryl Triflate) phenol->triflate Triflation (Tf₂O or Tf₂NPh) iodide_acid 2-Fluoro-5-iodobenzoic Acid (Commercial) iodide_ester This compound (Aryl Iodide) iodide_acid->iodide_ester Esterification (EtOH, H⁺)

Figure 2: Synthetic Accessibility of Electrophiles
  • This compound (Aryl Iodide): This compound is typically prepared via standard esterification of commercially available 2-fluoro-5-iodobenzoic acid.[5][6] While direct, this route depends on the market price and availability of the iodinated starting material.

  • Ethyl 2-fluoro-5-(trifluoromethanesulfonyloxy)benzoate (Aryl Triflate): This substrate is synthesized from the corresponding phenol, ethyl 2-fluoro-5-hydroxybenzoate. Phenols are a vast and often inexpensive class of chemical feedstocks. The conversion to a triflate is a highly efficient and robust reaction. Modern methods allow for this transformation under aqueous, biphasic conditions, which simplifies purification and avoids contamination from amine bases that can poison palladium catalysts.[7][8] Rapid, microwave-assisted protocols have also been developed.[9]

Reactivity and Performance in Suzuki Coupling

Based on the C-X bond dissociation energies, the aryl iodide is the more reactive coupling partner. This enhanced reactivity translates to tangible experimental advantages.

FeatureThis compound (Aryl Iodide)Ethyl 2-fluoro-5-(trifluoromethanesulfonyloxy)benzoate (Aryl Triflate)
Relative Reactivity Higher . The C-I bond undergoes oxidative addition more readily than the C-OTf bond.[1][2]High , but generally lower than the corresponding iodide. Triflates are excellent leaving groups and highly effective substrates.[2]
Typical Conditions Milder conditions are often sufficient. Reactions can frequently be run at room temperature or with gentle heating (e.g., 50-80 °C). Lower catalyst loadings (e.g., <1 mol%) may be effective.May require slightly higher temperatures or longer reaction times for complete conversion. The choice of ligand is critical for high efficiency.[10]
Catalyst Systems Versatile with many common Pd/phosphine systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).Highly effective with specific catalyst systems designed for less reactive electrophiles, often employing bulky, electron-rich phosphine ligands like PCy₃ or P(t-Bu)₃.[10][11]
Key Advantage High intrinsic reactivity leading to faster reactions and potentially lower catalyst costs.Excellent synthetic flexibility due to facile preparation from widely available phenols.[7][8][12]
Potential Drawback The starting iodinated benzoic acid can be more expensive than the corresponding phenol.Requires an additional synthetic step (triflation) from the phenol. The reaction may require more optimization to achieve yields comparable to the iodide.

Experimental Protocols

Protocol: Synthesis of Aryl Triflate from Phenol

Adapted from Frantz, D. E., et al., Org. Lett., 2002.[7][8]

  • Setup: To a round-bottom flask, add ethyl 2-fluoro-5-hydroxybenzoate (1.0 equiv).

  • Solvent/Base: Add toluene (approx. 0.5 M) and a 30% w/v aqueous solution of potassium phosphate (K₃PO₄) (3.0 equiv). Stir vigorously to create a biphasic mixture.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Purification: The toluene layer containing the crude aryl triflate can often be used directly in the subsequent Suzuki coupling after drying (e.g., azeotropic removal of water or passing through MgSO₄). This avoids chromatography and minimizes product loss.

Protocol: Comparative Suzuki-Miyaura Coupling
  • Setup: To two separate oven-dried reaction vials equipped with stir bars, add the aryl electrophile (Iodide or Triflate, 1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add the palladium catalyst.

    • For Aryl Iodide: Pd(PPh₃)₄ (1 mol %).

    • For Aryl Triflate: Pd(OAc)₂ (2 mol %) and Tricyclohexylphosphine (PCy₃) (4 mol %).[10]

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, approx. 0.2 M).

  • Reaction: Seal the vials and heat the reaction mixtures to 80 °C. Monitor the progress of both reactions by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Workup & Analysis: After cooling to room temperature, dilute the mixtures with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography and calculate the isolated yields for a direct comparison.

Conclusion and Strategic Recommendations

Both this compound and its analogous triflate are highly effective electrophiles for Suzuki-Miyaura cross-coupling reactions. The optimal choice is not one of absolute superiority but of strategic advantage based on project goals.

  • Choose this compound for:

    • Maximum Reactivity: When rapid reaction times and mild conditions are the highest priority.

    • Simplicity: If the iodinated starting material is readily available and cost-effective for the required scale.

    • Robustness: When using standard, widely available palladium catalysts.

  • Choose the Analogous Aryl Triflate for:

    • Synthetic Flexibility and Cost-Effectiveness: When the synthesis originates from a phenol, which is often a more accessible and economical starting material.

    • Late-Stage Functionalization: In complex syntheses where a phenol is introduced late and needs to be converted into a coupling handle.

    • Orthogonal Reactivity: In molecules containing multiple halides, the distinct reactivity of a triflate can sometimes be exploited for selective, sequential couplings by carefully choosing the catalyst system.[13][14]

Ultimately, the decision rests on a careful evaluation of starting material availability, cost, and the specific demands of the synthetic route. By understanding the fundamental reactivity differences and synthetic accessibility outlined in this guide, researchers can make an informed choice to accelerate their drug discovery and development programs.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Ethyl 2-fluoro-5-iodobenzoate. As a halogenated aromatic compound, its disposal requires stringent protocols to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This document moves beyond a simple checklist, offering causal explanations for each step to empower researchers with a deep understanding of safe laboratory practices.

Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound, like similar halogenated esters, presents several potential hazards. All handling and disposal operations must be conducted based on the assumption that the compound is hazardous.

Table 1: Hazard Profile based on Analogous Compounds

Hazard Classification Description Rationale and Causality
Skin Irritation Causes skin irritation.[1] Halogenated aromatic compounds can defat the skin, leading to irritation, dermatitis, or burns upon prolonged contact.[2]
Serious Eye Irritation Causes serious eye irritation.[1] Direct contact with splashes or vapors can cause significant irritation or damage to the eyes.[2][3]

| Respiratory Irritation | May cause respiratory tract irritation.[1][3] | Inhalation of vapors, especially in poorly ventilated areas, can irritate the mucous membranes of the respiratory system.[2][3] |

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

To mitigate these risks, a multi-layered safety approach is non-negotiable. The causality is simple: create barriers between the chemical and the researcher.

  • Engineering Control: Chemical Fume Hood: All handling, including transfers and waste collection, must occur within a properly functioning chemical fume hood. This is the primary line of defense to prevent the inhalation of volatile vapors.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory. When handling larger quantities (>500 mL) or when there is a significant splash risk, a face shield should be worn in addition to goggles.[2]

  • Skin Protection: A lab coat and closed-toe shoes are required.[5] Chemical-resistant gloves, such as nitrile, must be worn.[2] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.

  • Emergency Equipment: Ensure an eyewash station and emergency shower are readily accessible and unobstructed.[2]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste .

Why is segregation critical?

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the proper identification and segregation of hazardous waste streams.[6][7][8]

  • Treatment and Disposal Methods: Halogenated waste is typically incinerated at high temperatures. Mixing it with non-halogenated solvents can complicate the disposal process, increase costs, and potentially lead to the formation of highly toxic byproducts like dioxins if not incinerated under the correct conditions.

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, never mix halogenated waste with aqueous, acidic, basic, or non-halogenated organic waste.[1]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of waste management from generation to final disposal.

Step 1: Waste Container Preparation and Labeling

Proper containment begins before the first drop of waste is generated.

  • Select a Compatible Container: Choose a clean, leak-proof container made of a material chemically resistant to halogenated organics (e.g., glass or high-density polyethylene). Ensure it has a secure, screw-top cap.[1]

  • Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label. This label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound" and any other components in the waste stream.[1]

    • The appropriate hazard pictograms (e.g., irritant).[1]

    • The "Accumulation Start Date" – the date the first drop of waste is added to the container.[1]

    • Your name, principal investigator, and laboratory contact information.[1]

Step 2: Waste Collection
  • Designated Collection Point: Perform all waste additions inside a chemical fume hood to minimize exposure.

  • Collect All Contaminated Materials: This waste stream includes:

    • Unused or excess this compound.

    • Solutions containing the compound.

    • Solvent rinsates from cleaning contaminated glassware (see Section 4).[3]

    • Contaminated disposable materials such as pipette tips, weigh paper, or absorbent pads used for minor cleanup.

  • Keep the Container Closed: The waste container must remain securely capped at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the lab environment.

Step 3: On-Site Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) .

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

  • Contact EHS: Once the waste container is full, or if you are approaching the maximum allowable accumulation time (per institutional policy), contact your EHS department to schedule a pickup.

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory bodies like the EPA.[9] The hazardous waste manifest system tracks the waste from its generation to its final disposal ("cradle-to-grave").[8][9]

Emergency Procedures: Spill and Decontamination Plan

Accidents can happen. A clear, pre-defined plan is essential for a safe and effective response.

Minor Spill Cleanup (inside a fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to surround and absorb the liquid.[10]

  • Collect Debris: Carefully sweep or scoop the absorbed material and any contaminated items (e.g., broken glass) into a designated bag or container.

  • Dispose as Hazardous Waste: Seal the container with the spill debris and dispose of it as halogenated hazardous waste. Label it clearly as "Spill Debris with this compound."

Decontamination of Glassware and Equipment

Proper decontamination prevents cross-contamination and ensures safety.

  • Initial Rinse: Inside a chemical fume hood, rinse the glassware or equipment with a suitable organic solvent (e.g., acetone).[3] Crucially, this initial rinsate must be collected and disposed of as halogenated hazardous waste. [1][3]

  • Triple Rinse: Repeat the rinse two more times, collecting all rinsate in the halogenated waste container. A container is only considered "empty" by the EPA after it has been properly triple-rinsed.[1]

  • Standard Cleaning: After the solvent rinses, the glassware can be washed with detergent and water according to standard laboratory procedures.[11]

Workflow Visualization: Disposal Pathway

The following diagram illustrates the complete, compliant disposal workflow for this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance gen Generation of Waste (e.g., excess reagent, rinsate) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) segregate Segregate as 'Halogenated Organic Waste' ppe->segregate Critical Step label_container Prepare & Label Waste Container segregate->label_container collect Collect Waste in Fume Hood label_container->collect store Store in Secondary Containment in Satellite Accumulation Area (SAA) collect->store ehs Contact EHS for Pickup store->ehs vendor Final Disposal by Licensed Hazardous Waste Vendor ehs->vendor

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-5-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluoro-5-iodobenzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.